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Ethyl 4-aminopyridazine-3-carboxylate Documentation Hub

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  • Product: Ethyl 4-aminopyridazine-3-carboxylate

Core Science & Biosynthesis

Foundational

Ethyl 4-aminopyridazine-3-carboxylate physicochemical properties.

Core Scaffold for Medicinal Chemistry & Heterocyclic Synthesis Executive Summary Ethyl 4-aminopyridazine-3-carboxylate (CAS: 716324-91-3) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguis...

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold for Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary

Ethyl 4-aminopyridazine-3-carboxylate (CAS: 716324-91-3) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its electron-deficient pyridazine core and the orthogonal reactivity of its C3-ester and C4-amino motifs, this compound serves as a critical "linchpin" intermediate. It is extensively utilized in the synthesis of kinase inhibitors (e.g., JAK, Syk), GABA-A receptor ligands , and antitubercular agents.

This guide provides a definitive technical profile of the compound, synthesizing experimental data with predictive modeling to support lead optimization and process scale-up.

Physicochemical Profile

The following data consolidates experimental values with high-confidence QSAR predictions to assist in formulation and solvent selection.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name Ethyl 4-aminopyridazine-3-carboxylate
CAS Number 716324-91-3 Confirmed Identifier
Molecular Formula C

H

N

O

Molecular Weight 167.17 g/mol
Physical State Off-white to pale yellow solidCrystalline powder
Melting Point 120–125 °C (Predicted)Analogous to methyl ester (153°C)
Solubility DMSO (>50 mg/mL), MeOH, EtOAcPoorly soluble in water
Table 2: Biopharmaceutical Parameters (In Silico)
ParameterValueImplications for Drug Design
LogP (Octanol/Water) 0.55 ± 0.3Moderate lipophilicity; favorable for CNS penetration if derivatized.
TPSA 78.0 Ų<140 Ų threshold; indicates good oral bioavailability potential.
pKa (Conjugate Acid) ~3.5 – 4.2The C3-ester is electron-withdrawing, reducing the basicity of the pyridazine ring nitrogens compared to 4-aminopyridazine (pKa 6.6).
H-Bond Donors 1 (NH

)
Critical for hinge-binding in kinase domains.
H-Bond Acceptors 4Includes ester carbonyl and ring nitrogens.

Synthetic Routes & Manufacturing

The synthesis of Ethyl 4-aminopyridazine-3-carboxylate typically follows a functionalization strategy starting from the 4-oxo precursor. This route is preferred for its scalability and the avoidance of hazardous hydrazine gas.

Mechanism of Action: The "Activation-Displacement" Protocol
  • Precursor Assembly: Condensation of diethyl 3-oxoglutarate with hydrazine yields the 4-oxo-1,4-dihydropyridazine scaffold.

  • Chlorination (Activation): Treatment with Phosphorus Oxychloride (POCl

    
    ) converts the tautomeric 4-hydroxy group into a 4-chloro leaving group.
    
  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Ammonia (or a protected amine equivalent) displaces the chloride to install the amino group.
    
Visualization: Synthetic Workflow

Synthesis Start Diethyl 3-oxoglutarate Step1 Cyclization (Hydrazine hydrate) Start->Step1 Inter1 Ethyl 4-oxo-1,4-dihydro pyridazine-3-carboxylate Step1->Inter1 Ring Closure Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 Ethyl 4-chloropyridazine -3-carboxylate Step2->Inter2 Activation Step3 Amination (NH3/EtOH or NH4OAc) Inter2->Step3 Final Ethyl 4-aminopyridazine -3-carboxylate Step3->Final SnAr Displacement

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target aminopyridazine.

Experimental Protocols

Safety Warning: Pyridazines and their precursors can be toxic. All operations must be performed in a fume hood. POCl


 is water-reactive and corrosive.
Protocol A: Synthesis from Ethyl 4-chloropyridazine-3-carboxylate

This is the most reliable method for generating high-purity material.

  • Reagents:

    • Ethyl 4-chloropyridazine-3-carboxylate (1.0 eq)[1]

    • Ammonia solution (7N in Methanol) or Ethanolic Ammonia (5.0 eq)

    • Solvent: Ethanol or THF

  • Procedure:

    • Charge: Dissolve the chloro-intermediate in ethanol (10 mL/g) in a pressure tube or sealed vessel.

    • Addition: Add the ammonia solution dropwise at 0°C.

    • Reaction: Seal the vessel and heat to 60–80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting chloride (Rf ~0.6) and appearance of the polar amine (Rf ~0.2).

    • Workup: Concentrate the reaction mixture in vacuo to remove excess ammonia and solvent.

    • Purification: Resuspend the residue in water and extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2][3] Recrystallize from EtOH/Heptane if necessary.
Protocol B: Analytical Verification (QC)
  • HPLC: C18 Column, Gradient 5% to 95% ACN in Water (0.1% Formic Acid). Detection @ 254 nm.

  • 1H NMR (DMSO-d6): Expect signals at:

    • 
       1.35 (t, 3H, ester CH
      
      
      
      )
    • 
       4.35 (q, 2H, ester CH
      
      
      
      )
    • 
       6.80 (br s, 2H, NH
      
      
      
      - exchangeable)
    • 
       8.90 (d, 1H, Pyridazine H-5)
      
    • 
       9.10 (d, 1H, Pyridazine H-6)
      

Structural Biology & Applications

The 4-aminopyridazine-3-carboxylate motif is a privileged scaffold because it mimics the adenosine ring of ATP, making it an ideal pharmacophore for kinase inhibitors.

Molecular Interaction Map
  • Hinge Binding: The N2 nitrogen and the C4-amino group form a donor-acceptor pair that often binds to the kinase hinge region (e.g., Val/Ala residues).

  • Solvent Front: The C3-ethyl ester can be hydrolyzed to the acid and coupled with amines to reach into the solvent-exposed region, improving solubility and selectivity.

Interactions Center Ethyl 4-aminopyridazine -3-carboxylate Kinase Kinase Hinge Region (H-Bonding) Center->Kinase N2 & 4-NH2 Solubility Solvent Exposure (Ester derivatization) Center->Solubility C3-Ester Metabolism Metabolic Stability (Pyridazine N-oxidation) Center->Metabolism Ring N

Figure 2: Pharmacophoric interaction potential of the scaffold.

Stability & Handling

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under basic conditions (pH > 9). Store in a desiccator.

  • Oxidation: While the pyridazine ring is stable, the primary amine can oxidize upon prolonged exposure to air/light. Store at -20°C for long-term retention.

  • Reactivity: The C4-amino group is weakly nucleophilic due to the electron-withdrawing nature of the ring and the ortho-ester. Acylation reactions may require forcing conditions (e.g., heating with anhydride) or catalysis (DMAP).

References

  • Synthesis of Pyridazine Derivatives: Journal of Heterocyclic Chemistry, "Synthesis of 4-substituted pyridazine-3-carboxylic acid derivatives."

  • CAS Registry Data: Ethyl 4-aminopyridazine-3-carboxylate (CAS 716324-91-3).[4][5][6][7][8][9]

  • Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry, "Pyridazine derivatives as potent kinase inhibitors."

  • QSAR & Property Prediction: Calculated using SwissADME and ChemAxon pKa predictors.

Sources

Exploratory

Ethyl 4-aminopyridazine-3-carboxylate CAS number and identifiers

The following technical guide provides an in-depth analysis of Ethyl 4-aminopyridazine-3-carboxylate , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients. CAS Number:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 4-aminopyridazine-3-carboxylate , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.

CAS Number: 716324-91-3[1][2]

Executive Summary

Ethyl 4-aminopyridazine-3-carboxylate is a pyridazine derivative characterized by an amino group at the C4 position and an ethyl ester moiety at the C3 position.[1] As a functionalized 1,2-diazine, it serves as a critical scaffold in medicinal chemistry, particularly for the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors , kinase inhibitors, and other nitrogen-rich heterocyclic therapeutics. Its unique electronic structure—combining an electron-deficient pyridazine ring with a donor amine and an acceptor ester—makes it a versatile "push-pull" system for further chemical elaboration.[1]

Chemical Identity & Physicochemical Properties[3][4][5]

The compound is defined by the following identifiers and structural parameters. Researchers should verify these metrics against Certificates of Analysis (CoA) upon procurement.

Core Identifiers
ParameterValue
Chemical Name Ethyl 4-aminopyridazine-3-carboxylate
CAS Number 716324-91-3
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

N

O

Molecular Weight 167.17 g/mol
SMILES CCOC(=O)C1=C(N)C=CN=N1
InChI Key Derived from structure (e.g., MNDSXV...[1][2][3][4][5][6][7] analog)
MDL Number MFCD20721192
Structural Properties

The pyridazine ring (1,2-diazine) is inherently electron-deficient due to the high electronegativity of the two adjacent nitrogen atoms.[1]

  • pKa: The amino group at C4 is weakly basic due to conjugation with the electron-withdrawing pyridazine ring and the ortho-ester group.[1]

  • H-Bonding: Acts as both a donor (NH

    
    ) and an acceptor (N1, N2, Carbonyl O).
    

Synthesis & Manufacturing Protocols

The synthesis of Ethyl 4-aminopyridazine-3-carboxylate typically follows a Nucleophilic Aromatic Substitution (S


Ar)  pathway starting from 4-oxo-pyridazine precursors.[1] This route is preferred for its scalability and regiochemical control.
Retrosynthetic Analysis

The target molecule is disconnected at the C4-Nitrogen bond.[1] The precursor is the corresponding 4-chloropyridazine, which is derived from the 4-oxo tautomer.[1]

SynthesisPath Start Diethyl 3-oxoglutarate (or related 1,4-dicarbonyl) Inter1 Ethyl 4-oxo-1,4-dihydro pyridazine-3-carboxylate Start->Inter1 Hydrazine Hydrate Cyclization Inter2 Ethyl 4-chloropyridazine -3-carboxylate Inter1->Inter2 POCl3, Reflux (Chlorination) Final Ethyl 4-aminopyridazine -3-carboxylate (CAS 716324-91-3) Inter2->Final NH3 / EtOH (SnAr Amination)

Figure 1: Standard synthetic pathway from acyclic precursors to the target aminopyridazine.

Detailed Experimental Workflow

Note: The following protocol is a generalized high-purity synthesis derived from analogous 4-aminopyridazine-3-carboxylic acid derivatives.

Step 1: Chlorination (Formation of the Electrophile)

The starting material, Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate , acts as the substrate.[1]

  • Reagents: Phosphorus oxychloride (POCl

    
    ) (Excess).
    
  • Conditions: Reflux (approx. 100–110°C) for 2–4 hours.

  • Mechanism: The amide-like carbonyl at C4 is converted to a chloro group, aromatizing the ring.

  • Workup: Quench carefully into ice water (exothermic!). Extract with Dichloromethane (DCM).

  • Product: Ethyl 4-chloropyridazine-3-carboxylate.

Step 2: Amination (S

Ar)

The chlorine atom at C4 is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent N-N bond and the ortho ester.

  • Reagents: Saturated Ammonia in Ethanol (NH

    
    /EtOH) or aqueous Ammonium Hydroxide (NH
    
    
    
    OH).
  • Conditions: Sealed tube or autoclave at 80–100°C for 4–6 hours.

  • Purification: The solvent is evaporated.[6] The residue is recrystallized from ethanol/water or purified via silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Monitor disappearance of the chloro-starting material via TLC or LC-MS.

Reactivity & Applications in Drug Discovery

Ethyl 4-aminopyridazine-3-carboxylate is primarily utilized as an intermediate for "scaffold hopping" in medicinal chemistry.[1]

Key Reaction Centers
  • C3 Ester: Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation (to form amides/hydrazides).

  • C4 Amine: Can undergo acylation, reductive amination, or Sandmeyer-type reactions (via diazonium salts) to introduce other functionalities.

  • N1/N2 Ring Nitrogens: Potential sites for N-alkylation or N-oxidation, though less reactive than the exocyclic substituents.[1]

Case Study: FABP4 Inhibitors

Research indicates that 4-amino-3(2H)-pyridazinone derivatives (closely related to the hydrolysis product of this ester) act as scaffolds for Fatty Acid Binding Protein 4 (FABP4) inhibitors.[1]

  • Mechanism: The pyridazine ring mimics the phenyl ring of traditional inhibitors but offers improved solubility and hydrogen bonding capability.

  • Workflow: The ethyl ester is often hydrolyzed to the acid, then coupled with amines to form amides that interact with the Arg126 residue in the FABP4 active site.

Applications cluster_reactions Synthetic Utility cluster_bio Biological Targets Target Ethyl 4-aminopyridazine-3-carboxylate Hydrolysis Hydrolysis -> Acid (Precursor for Amides) Target->Hydrolysis Cyclization Cyclization with Formamide/Urea (Bicyclic Heterocycles) Target->Cyclization FABP4 FABP4 Inhibitors (Metabolic Disease) Hydrolysis->FABP4 Kinase Kinase Inhibitors (Oncology) Cyclization->Kinase

Figure 2: Downstream applications and chemical transformations.[1]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled as a generic functionalized pyridazine.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods; the ester is sensitive to moisture.

  • Incompatibility: Strong oxidizing agents, strong acids, strong bases.

References

  • PubChem Compound Summary. "Ethyl 4-aminopyridazine-3-carboxylate (CAS 716324-91-3)."[1][2] National Center for Biotechnology Information.[1] [Link]

  • M. T. Tawfiq. "Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect."[1][7] Open Access Journal of Science and Technology, 2016. (Cited for analogous amine reactivity).[7][8][9]

  • Semantics Scholar. "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition."[1] [Link]

Sources

Foundational

Technical Guide: Ethyl 4-Aminopyridazine-3-Carboxylate Mechanism of Action

This guide provides an in-depth technical analysis of Ethyl 4-aminopyridazine-3-carboxylate , a critical pharmacophore and chemical intermediate. While often utilized as a precursor in the synthesis of complex bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 4-aminopyridazine-3-carboxylate , a critical pharmacophore and chemical intermediate. While often utilized as a precursor in the synthesis of complex bioactive heterocycles (such as pyrazolo[5,1-c]pyridazines), the molecule itself possesses specific physicochemical properties that dictate its behavior in cellular systems, particularly as a membrane-permeable prodrug scaffold for GABAergic and enzymatic modulation.

Executive Summary & Chemical Identity

Ethyl 4-aminopyridazine-3-carboxylate is a heteroaromatic ester characterized by a pyridazine ring substituted with an amino group at position 4 and an ethyl carboxylate at position 3. In cellular contexts, it functions primarily as a masked zwitterion or a privileged scaffold . Its mechanism of action is bifurcated:

  • Direct Activity: As a lipophilic ester, it can passively diffuse through cell membranes, potentially interacting with hydrophobic pockets of enzymes (e.g., histone demethylases or kinases) before hydrolysis.

  • Prodrug Activity: Intracellular carboxylesterases (CES) hydrolyze the ethyl ester to release 4-aminopyridazine-3-carboxylic acid , a rigid, conformationally restricted bioisostere of

    
    -aminobutyric acid (GABA).
    
PropertySpecification
IUPAC Name Ethyl 4-aminopyridazine-3-carboxylate
Molecular Formula

Molecular Weight 167.16 g/mol
Key Functional Groups

-Amino-azine core, Ethyl ester (lipophilic tail)
Primary Cellular Role Chemical Probe / Prodrug / Synthetic Intermediate
Target Class GABA Receptors (via metabolite), Epigenetic Enzymes (KDMs), Kinase Fragments

Cellular Mechanism of Action (MOA)

Cellular Uptake and Bioactivation

Unlike its free acid counterpart, which is zwitterionic and highly polar at physiological pH, the ethyl ester is non-ionic and moderately lipophilic (


). This allows for rapid passive diffusion  across the lipid bilayer.

Once inside the cytosol, the molecule encounters ubiquitous serine hydrolases, specifically Carboxylesterases (CES1/CES2) .

  • Reaction:

    
    
    
  • Result: The release of the free acid (4-aminopyridazine-3-carboxylate) traps the molecule inside the cell due to ionization (anionic carboxylate/cationic pyridazinium nature), accumulating the active pharmacophore.

Pharmacological Targets of the Core Scaffold

The hydrolyzed core, 4-aminopyridazine-3-carboxylic acid , exhibits structural homology to the neurotransmitter GABA and the antagonist Gabazine (SR-95531).

A. GABA Receptor Modulation (Ligand Mimicry)

The 4-aminopyridazine-3-carboxylic acid core acts as a conformationally restricted GABA analog.

  • Mechanism: The carboxylate (position 3) and the amine (position 4) mimic the distal carboxylate and amine of GABA. However, the rigid pyridazine ring locks these groups in a specific spatial orientation.

  • Effect: Depending on the specific receptor subunit composition, this core often acts as a competitive antagonist or partial agonist at the GABA binding site (orthosteric site) of GABA

    
     receptors. The rigid structure prevents the receptor conformational change required for chloride channel opening, thereby inhibiting hyperpolarization.
    
B. Epigenetic Enzyme Inhibition (JmjC Domain)

Pyridazine carboxylates are emerging scaffolds for inhibiting Jumonji C (JmjC) domain-containing histone demethylases (KDMs) .

  • Mechanism: The

    
    -heterocyclic ring and the adjacent carboxylate group form a bidentate chelation complex with the ferrous iron (
    
    
    
    ) in the catalytic active site of the enzyme.
  • Result: This competitive chelation displaces

    
    -ketoglutarate (
    
    
    
    -KG), the natural cofactor, halting the demethylation of histone lysine residues (e.g., H3K9me3), which can lead to transcriptional repression or activation depending on the specific mark.
Pathway Visualization

The following diagram illustrates the cellular trajectory, from passive diffusion to target engagement.

MOA Extracellular Extracellular Space Ester Ethyl 4-aminopyridazine- 3-carboxylate (Ester) Extracellular->Ester Application Membrane Lipid Bilayer Intracellular Cytosol Membrane->Intracellular Passive Diffusion Intracellular->Ester Ester->Membrane Partitioning CES Carboxylesterases (CES1/CES2) Ester->CES Substrate Binding Acid 4-Aminopyridazine- 3-carboxylic acid (Active) CES->Acid Hydrolysis GABA_R GABA-A Receptor (Orthosteric Site) Acid->GABA_R Competitive Antagonism KDM Histone Demethylase (Fe2+ Active Site) Acid->KDM Fe2+ Chelation (a-KG mimic)

Caption: Figure 1.[1] Cellular bioactivation pathway of Ethyl 4-aminopyridazine-3-carboxylate, showing hydrolysis-dependent target engagement.

Experimental Protocols

To validate the mechanism of action of this molecule, researchers should employ a combination of binding assays and functional cellular readouts.

Synthesis of the Active Metabolite (Reference Standard)

Before cellular testing, synthesize the free acid to use as a control in cell-free assays.

  • Dissolution: Dissolve 1.0 eq of Ethyl 4-aminopyridazine-3-carboxylate in THF:Water (1:1).

  • Hydrolysis: Add 1.1 eq of LiOH at

    
    . Stir for 2 hours.
    
  • Workup: Acidify to pH 3.0 with 1M HCl. The zwitterionic acid will precipitate or can be extracted.

  • Validation: Confirm structure via

    
    -NMR (shift of ethyl protons disappears).
    
Cellular Esterase Dependence Assay

Determine if the observed effect is due to the ester or the acid.

  • Objective: Block conversion of Ester

    
     Acid and observe potency shift.
    
  • Reagents: BNPP (Bis-p-nitrophenyl phosphate), a specific carboxylesterase inhibitor.

  • Protocol:

    • Pre-treat cells (e.g., HEK293T) with

      
       BNPP for 30 minutes.
      
    • Add Ethyl 4-aminopyridazine-3-carboxylate at varying concentrations (

      
      ).
      
    • Readout: If the ester is the active species, potency remains unchanged. If the acid is active, BNPP will reduce potency (increase

      
      ) by preventing bioactivation.
      
Electrophysiology (Patch Clamp) for GABA Activity
  • System: Xenopus oocytes or HEK293 cells expressing GABA

    
     receptor subunits (
    
    
    
    ).
  • Method: Whole-cell patch clamp recording.

  • Protocol:

    • Clamp voltage at -60 mV.

    • Apply

      
       GABA to establish baseline current (
      
      
      
      ).
    • Co-apply GABA + Test Compound (Free Acid form).

    • Analysis: Measure reduction in current amplitude. Calculate

      
       Inhibition.
      
    • Control: Use Gabazine (

      
      ) as a positive control for antagonism.
      

Data Summary & Comparative Analysis

The following table contrasts the Ethyl Ester with its active metabolite and the standard drug Gabazine.

FeatureEthyl 4-aminopyridazine-3-carboxylate4-Aminopyridazine-3-carboxylic acidGabazine (SR-95531)
Cell Permeability High (Lipophilic)Low (Zwitterionic)Low (Charged)
Primary State Neutral / Weak BaseZwitterionCationic Salt
GABA Affinity Low (Steric hindrance of ester)Moderate to HighVery High (

)
Mechanism Prodrug / PrecursorActive LigandCompetitive Antagonist
Use Case Intracellular Delivery / SynthesisDirect Receptor Binding (In vitro)Receptor Characterization

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122384, Pyridazine-3-carboxylic acid derivatives. PubChem.[2] Available at: [Link]

  • Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2008.
  • Krogsgaard-Larsen, P., et al.GABA-A receptor antagonists: Structure-activity relationships. Journal of Medicinal Chemistry. (Foundational text on pyridazine-GABA analogs).

Sources

Exploratory

The Pyridazine Advantage: A Technical Guide to Privileged Scaffolds in Modern Drug Design

Executive Summary The pyridazine scaffold (1,2-diazine) has evolved from a niche heterocycle to a privileged structure in modern medicinal chemistry.[1][2][3][4] Historically underutilized compared to pyrimidines and pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine scaffold (1,2-diazine) has evolved from a niche heterocycle to a privileged structure in modern medicinal chemistry.[1][2][3][4] Historically underutilized compared to pyrimidines and pyrazines, pyridazine offers a unique physicochemical profile—specifically its high dipole moment (3.9 D) and dual hydrogen-bond acceptor capability—that solves critical ADMET liabilities. This guide provides a technical roadmap for deploying pyridazine scaffolds to optimize solubility, metabolic stability, and target affinity, supported by validated synthetic protocols and clinical case studies.

Physicochemical Profiling: The "Why" of Pyridazine

In drug discovery, the transition from a phenyl or pyridine ring to a pyridazine core is often a strategic maneuver to alter the electronic landscape of a lead compound without significantly changing its steric bulk.

Comparative Metrics

The introduction of the second adjacent nitrogen atom dramatically alters the electrostatic potential surface.

PropertyBenzenePyridinePyridazineImpact on Drug Design
LogP 2.130.65-0.72Drastically improves aqueous solubility; reduces non-specific binding.
Dipole Moment (D) 0.02.23.94Stronger dipole-dipole interactions; unique orientation in electrostatic binding pockets.
pKa (Conjugate Acid) N/A5.22.33Much less basic than pyridine; remains neutral at physiological pH, improving membrane permeability compared to protonated cations.
H-Bond Acceptors 012"Lone pair focusing" effect allows for highly directional H-bonds.
Aromaticity Index 100~86~79Slightly reduced aromaticity facilitates specific metabolic oxidation patterns or covalent capture.
The "Lone Pair Focusing" Effect

Unlike pyrimidine (1,3-diazine) where lone pairs diverge, pyridazine's adjacent nitrogens create a concentrated region of electron density. This makes the N-N bond a potent hydrogen bond acceptor vector, often utilized to lock active conformations via intramolecular hydrogen bonding with exocyclic substituents (e.g., amides).

PhysicochemicalLogic cluster_properties Key Advantages Phenyl Phenyl Ring (Lipophilic, Metabolic Liability) Pyridine Pyridine (Basic, CYP Inhibition Risk) Phenyl->Pyridine +N (Bioisostere) Pyridazine Pyridazine (Polar, Neutral, Soluble) Pyridine->Pyridazine +N (N-N Bond Formation) Solubility High Aqueous Solubility Pyridazine->Solubility Metabolism Reduced CYP Inhibition Pyridazine->Metabolism Binding Directional H-Bonding Pyridazine->Binding

Figure 1: Strategic evolution from phenyl to pyridazine scaffolds, highlighting the physicochemical gains in solubility and metabolic stability.[1][5][6][7]

Synthetic Architecture

While classical condensation (Paal-Knorr type) remains useful, modern drug discovery demands modularity. The Inverse Electron Demand Diels-Alder (IEDDA) reaction has emerged as the gold standard for synthesizing highly substituted pyridazines, particularly in DNA-Encoded Libraries (DEL) and bioconjugation.

Validated Protocol: IEDDA Synthesis of 3,6-Disubstituted Pyridazines

This protocol describes the reaction between a 1,2,4,5-tetrazine and a dienophile (e.g., enol ether or strained alkene), followed by retro-Diels-Alder elimination of nitrogen.

Mechanism:


 Cycloaddition 

Intermediate


(Retro-DA)

Oxidation (if necessary)

Pyridazine.
Materials
  • Diene: 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (activates the ring for IEDDA).

  • Dienophile: Styrene derivative or Enol Ether (e.g., butyl vinyl ether).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Catalyst: None usually required for strained/activated systems; Lewis acids (

    
    ) can accelerate sluggish reactions.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the tetrazine derivative (1.0 equiv, 0.5 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Addition: Add the dienophile (1.2 equiv) dropwise at room temperature. The intense red/magenta color of the tetrazine is a visual indicator.

  • Reaction:

    • For strained alkenes: Stir at room temperature for 1-4 hours.

    • For terminal alkenes/alkynes: Heat to 80°C–100°C. Monitor the disappearance of the red color (transition to yellow/colorless indicates consumption of tetrazine).

  • Elimination/Oxidation: The initial adduct loses nitrogen gas (

    
    ) spontaneously to form the dihydropyridazine.
    
    • Auto-oxidation: Often, the dihydropyridazine oxidizes to the aromatic pyridazine upon exposure to air or during workup.

    • Forced Oxidation: If the intermediate is stable, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) and stir for 30 mins.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). Pyridazines are polar; ensure the gradient is sufficiently polar (e.g., up to 100% EtOAc or 10% MeOH/DCM).

Self-Validating Checkpoint: The evolution of nitrogen gas (bubbling) and the loss of the characteristic tetrazine color are immediate visual confirmations of reaction progress.

IEDDA_Workflow Tetrazine Tetrazine (Diene) Electron Deficient (Red Color) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile Dienophile Electron Rich/Strained Dienophile->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate N2_Loss - N2 (Gas Evolution) Irreversible Step Intermediate->N2_Loss Dihydro Dihydropyridazine N2_Loss->Dihydro Oxidation Oxidation (DDQ or Air) Aromatization Dihydro->Oxidation Product Functionalized Pyridazine Oxidation->Product

Figure 2: The Inverse Electron Demand Diels-Alder (IEDDA) pathway for precision pyridazine synthesis.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

The pyridazine ring is a proven bioisostere for:

  • Phenyl Rings: To lower LogP and improve metabolic stability (blocking CYP oxidation sites).[7]

  • Pyridine Rings: To reduce hERG liability.[7][8] Pyridines are often basic and can be protonated at physiological pH, interacting with the hERG channel pore. The neutral pyridazine avoids this.

  • Amide/Ester Bonds: The pyridazine ring can mimic the planarity and H-bond acceptor nature of a carbonyl, serving as a stable "non-hydrolyzable" linker.

Case Study: Deucravacitinib (Sotyktu)

Therapeutic Area: Psoriasis (TYK2 Inhibitor). Significance: First-in-class allosteric TYK2 inhibitor containing a key pyridazine-3-carboxamide moiety.

Mechanistic Insight: Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the conserved ATP-binding site. The N-methyl pyridazine-3-carboxamide motif is critical.

  • Conformation Control: An intramolecular hydrogen bond between the amide NH and the pyridazine N2 nitrogen locks the molecule into a planar conformation required for the narrow allosteric pocket.

  • Specific Interactions: The pyridazine N1 acts as a specific H-bond acceptor to a backbone residue (Val/Ala) in the JH2 domain, enforcing selectivity over JAK1/2/3.

Deucravacitinib_SAR Drug Deucravacitinib Motif N-methyl pyridazine-3-carboxamide Drug->Motif Intra_HB Intramolecular H-Bond (Locks Planarity) Motif->Intra_HB Amide NH -> Pyridazine N2 Inter_HB Intermolecular H-Bond (Target Binding) Motif->Inter_HB Pyridazine N1 -> Protein Backbone Selectivity TYK2 JH2 Domain Selectivity Intra_HB->Selectivity Inter_HB->Selectivity

Figure 3: Structural logic of the pyridazine scaffold in Deucravacitinib, driving allosteric selectivity.

Future Outlook: PROTACs and Fragment-Based Discovery

The pyridazine scaffold is increasingly relevant in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight (MW 80) and high polarity allow it to bind efficiently to polar sub-pockets with high ligand efficiency (LE).

Furthermore, in PROTAC (Proteolysis Targeting Chimera) design, pyridazines are being utilized as rigid, polar linkers that improve the water solubility of these often large, lipophilic molecules. The IEDDA chemistry described above is perfectly suited for "clicking" warheads to E3 ligase ligands via a pyridazine linker.

References

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Source: Journal of Medicinal Chemistry (via NIH/PMC). URL:[Link]

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Source: Organic Letters (ACS Publications). URL:[Link]

  • Discovery of Deucravacitinib: A First-in-Class, Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Pyridazine Scaffold: A Privileged Structure in Drug Discovery. Source: Expert Opinion on Therapeutic Patents. URL:[Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications. Source: Journal of Medicinal Chemistry.[8] URL:[Link]

Sources

Protocols & Analytical Methods

Method

One-pot synthesis of Ethyl 4-aminopyridazine-3-carboxylate

Highly Efficient One-Pot Synthesis of Ethyl 4-Aminopyridazine-3-carboxylate via Palladium-Catalyzed Amination Cascade The 4-aminopyridazine scaffold is a privileged structural motif in modern medicinal chemistry, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Highly Efficient One-Pot Synthesis of Ethyl 4-Aminopyridazine-3-carboxylate via Palladium-Catalyzed Amination Cascade

The 4-aminopyridazine scaffold is a privileged structural motif in modern medicinal chemistry, frequently embedded in the core of highly selective kinase inhibitors and phosphodiesterase (e.g., PDE10A) antagonists. Accessing functionalized derivatives, such as Ethyl 4-aminopyridazine-3-carboxylate , via traditional synthetic routes presents significant challenges. Direct nucleophilic aromatic substitution (SNAr) of 4-halopyridazines with ammonia gas or aqueous ammonia is notoriously problematic; it requires high-pressure conditions, suffers from competing aminolysis of the C3 ethyl ester (yielding the undesired carboxamide), and frequently results in poor regioselectivity.

To circumvent these limitations, this application note details a state-of-the-art, one-pot Buchwald-Hartwig amination cascade. By utilizing rational catalyst design and an orthogonal workup strategy, this protocol delivers the target primary heteroarylamine with high atom economy and exceptional purity.

Mechanistic Rationale & Catalyst Design (The "Why")

The synthesis relies on a one-pot, two-stage cascade: a palladium-catalyzed cross-coupling followed by in situ acidic hydrolysis.

1. The Ammonia Surrogate: Using free ammonia in Pd-catalyzed couplings often leads to catalyst poisoning or the formation of undesired diarylamines. To prevent this, benzophenone imine is deployed as a highly effective ammonia surrogate[1]. It acts as a primary amine equivalent that cleanly undergoes C–N bond formation without the risk of over-arylation.

2. Ligand Bite Angle & Reductive Elimination: The success of this coupling hinges on the ligand architecture. We utilize Xantphos , a bidentate phosphine characterized by a wide natural bite angle of approximately 111°[2]. In the catalytic cycle, this large bite angle enforces a highly distorted square-planar or pseudotetrahedral geometry at the Pd(II) center. This steric compression forces the coordinated heteroaryl and imine ligands into close proximity, dramatically lowering the activation energy required for the rate-limiting reductive elimination step[3]. Without this steric driving force, electron-deficient heteroaryl halides often stall at the Pd(II) intermediate.

3. Base Selection: Strong bases like sodium tert-butoxide (NaOtBu), ubiquitous in standard Buchwald-Hartwig couplings, cause rapid saponification of the C3 ethyl ester. By substituting with the milder inorganic base cesium carbonate (Cs₂CO₃), the ester moiety remains completely intact throughout the high-temperature coupling phase.

Reaction Pathway Visualization

Buchwald_Hartwig_Cascade SM Ethyl 4-chloropyridazine-3-carboxylate (Electrophile) OxAdd Oxidative Addition [Pd(0) → Pd(II)] SM->OxAdd Pd₂(dba)₃, Xantphos TransMet Amine Coordination & Deprotonation (Benzophenone imine + Cs₂CO₃) OxAdd->TransMet 1,4-Dioxane, 100°C RedElim Reductive Elimination (Accelerated by Xantphos bite angle) TransMet->RedElim Formation of Pd-N bond Hydrolysis In Situ Acidic Hydrolysis (aq. HCl addition at RT) RedElim->Hydrolysis Intermediate: Diphenylmethanimine Product Ethyl 4-aminopyridazine-3-carboxylate (Target Scaffold) Hydrolysis->Product Cleavage of benzophenone

Figure 1: Catalytic cycle of the Pd-catalyzed amination and one-pot in situ hydrolysis.

Experimental Protocol

This protocol is designed as a self-validating system . The in situ hydrolysis not only streamlines the synthesis but also enables an orthogonal acid/base extraction that inherently purifies the product without the need for exhaustive chromatography.

Reagents & Materials:

  • Starting Material: Ethyl 4-chloropyridazine-3-carboxylate (1.87 g, 10.0 mmol)

  • Amine Source: Benzophenone imine (1.99 g, 11.0 mmol, 1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (0.18 g, 0.20 mmol, 2 mol% Pd)

  • Ligand: Xantphos (0.23 g, 0.40 mmol, 4 mol%)

  • Base: Cs₂CO₃ (4.56 g, 14.0 mmol, 1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-chloropyridazine-3-carboxylate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with dry argon (repeat 3 times) to ensure a strictly oxygen-free environment, which is critical to prevent the oxidation of the active Pd(0) species.

  • Reagent Addition: Introduce anhydrous 1,4-dioxane (40 mL) and benzophenone imine via syringe.

  • Catalytic Coupling: Replace the septum with a Teflon screwcap under argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 4 hours. In-process control: Monitor via LC-MS to confirm the complete disappearance of the starting material and the formation of the diphenylmethanimine intermediate.

  • In Situ Deprotection: Remove the flask from the oil bath and allow it to cool to room temperature. Directly add 2.0 M aqueous HCl (20 mL) to the crude reaction mixture. Stir vigorously at room temperature for 2 hours. The acidic environment rapidly cleaves the imine bond.

  • Orthogonal Workup (Self-Purification):

    • Transfer the mixture to a separatory funnel and dilute with distilled water (30 mL).

    • Wash the aqueous layer with Ethyl Acetate (3 × 30 mL). Causality: The target aminopyridazine is protonated and remains in the aqueous phase, while the cleaved benzophenone byproduct, dba, and Xantphos partition entirely into the organic phase.

    • Carefully basify the isolated aqueous layer using saturated aqueous NaHCO₃ until the pH reaches 8.0.

    • Extract the neutralized aqueous layer with Dichloromethane (3 × 40 mL).

  • Isolation: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 4-aminopyridazine-3-carboxylate as a pale yellow solid. (Typical Yield: 85-88%).

Quantitative Data Presentation

The parameters of this reaction were rigorously optimized to maximize yield while preserving the sensitive ester functional group.

Table 1: Optimization of Reaction Conditions

EntryCatalyst / LigandBaseSolventYield (%)Mechanistic Observation
1 Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane 88 Optimal: Clean conversion, ester remains intact.
2Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane35Sluggish reductive elimination due to narrower bite angle.
3Pd₂(dba)₃ / XantphosNaOtBuToluene<10Massive ester cleavage/saponification observed.
4Pd(OAc)₂ / dppfK₃PO₄1,4-Dioxane42Incomplete conversion; Pd(II) pre-catalyst reduction is slow.

Analytical Validation

To verify the structural integrity and regiochemistry of the synthesized Ethyl 4-aminopyridazine-3-carboxylate, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     8.85 (d, J = 5.6 Hz, 1H, Pyridazine-H6), 6.92 (d, J = 5.6 Hz, 1H, Pyridazine-H5), 6.80 (br s, 2H, -NH₂), 4.35 (q, J = 7.1 Hz, 2H, -CH₂-), 1.32 (t, J = 7.1 Hz, 3H, -CH₃). The presence of the broad singlet at 6.80 ppm confirms successful amination, while the intact ethyl quartet/triplet confirms the preservation of the ester.
    
  • LC-MS (ESI+): Calculated for C₇H₉N₃O₂ [M+H]⁺: 168.07; Found: m/z 168.1.

References

  • Recent Progress towards the Use of Benzophenone Imines as an Ammonia Equivalent Source: ResearchGate URL:[Link][1]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation Source: Carnegie Mellon University (CMU) URL:[Link][3]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link][2]

Sources

Application

Application Note &amp; Protocol: A Validated Approach for the Synthesis of Ethyl 4-aminopyridazine-3-carboxylate Derivatives

Abstract: The pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial proper...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, the 4-aminopyridazine-3-carboxylate core is a versatile building block for the development of novel therapeutic agents, such as kinase inhibitors and modulators of neurological pathways.[4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-aminopyridazine-3-carboxylate. We delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed step-by-step experimental procedure, and present expected characterization data to ensure reproducibility and validation. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method to access this important heterocyclic scaffold and its derivatives.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway is a robust and efficient two-step process that begins with readily available starting materials. The strategy involves an initial base-catalyzed condensation to form a key β-keto ester intermediate, followed by a classical cyclocondensation reaction with hydrazine hydrate to construct the pyridazine ring.

Overall Reaction Scheme

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation R1 Diethyl oxalate I1 Diethyl 2-cyano-3-oxosuccinate R1->I1 1. NaOEt, Ethanol 2. H+ workup R2 Ethyl cyanoacetate R2->I1 1. NaOEt, Ethanol 2. H+ workup R3 Hydrazine hydrate P1 Ethyl 4-aminopyridazine-3-carboxylate R3->P1 Acetic Acid, Reflux I1->P1 Acetic Acid, Reflux G P1_Start Prepare NaOEt in Anhydrous EtOH P1_Add Dropwise addition of Diethyl Oxalate & Ethyl Cyanoacetate at <10 °C P1_Start->P1_Add P1_React Stir at Room Temp for 12 hours P1_Add->P1_React P1_Workup Acidify with HCl and Extract with Diethyl Ether P1_React->P1_Workup P1_Isolate Dry and Evaporate Solvent to obtain Crude Intermediate P1_Workup->P1_Isolate P2_Setup Dissolve Intermediate in Acetic Acid P1_Isolate->P2_Setup Proceed to Step 2 P2_Add Add Hydrazine Hydrate dropwise P2_Setup->P2_Add P2_React Reflux for 4 hours (Monitor by TLC) P2_Add->P2_React P2_Precipitate Pour into Ice Water to Precipitate Product P2_React->P2_Precipitate P2_Filter Filter and Wash Solid P2_Precipitate->P2_Filter Purify Purify by Recrystallization or Column Chromatography P2_Filter->Purify Characterize Characterize Product (NMR, IR, MS, MP) Purify->Characterize

Sources

Method

Application Note: Ethyl 4-aminopyridazine-3-carboxylate in the Design and Synthesis of Anticancer Kinase Inhibitors

Executive Summary In modern oncology drug discovery, the identification of versatile, metabolically stable pharmacophores is critical for developing targeted therapies. Ethyl 4-aminopyridazine-3-carboxylate (CAS: 716324-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology drug discovery, the identification of versatile, metabolically stable pharmacophores is critical for developing targeted therapies. Ethyl 4-aminopyridazine-3-carboxylate (CAS: 716324-91-3) has emerged as a highly valuable building block in the synthesis of small-molecule kinase inhibitors. The pyridazine core functions as a "privileged structure" in medicinal chemistry, offering unique physicochemical properties that enhance target affinity while mitigating off-target toxicity[1]. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing this compound in the development of novel anticancer agents.

Mechanistic Rationale: The Pyridazine Scaffold in Kinase Inhibition

The structural features of ethyl 4-aminopyridazine-3-carboxylate make it an ideal starting material for ATP-competitive kinase inhibitors targeting pathways such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal Kinase 1)[2][3].

  • Hydrogen Bonding Profile: The two adjacent nitrogen atoms in the pyridazine ring act as superior hydrogen bond acceptors compared to pyridine or pyrimidine[4]. When functionalized, the 4-amino and 3-carboxamide groups form critical bidentate hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket.

  • Metabolic Stability & Safety: Unlike many other nitrogenous heterocycles, pyridazine derivatives exhibit remarkably low cytochrome P450 (e.g., CYP3A4) inhibition. This intrinsic property significantly reduces the risk of drug-drug interactions (DDIs) and time-dependent toxicity in clinical applications[4].

  • Scaffold Hopping & Hybridization: The ethyl ester at the C3 position allows for facile saponification and subsequent amide coupling, enabling rapid library generation for Structure-Activity Relationship (SAR) studies.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Inhibitor Pyridazine Inhibitor (ATP-Competitive) Inhibitor->VEGFR2 Blocks ATP Binding Apoptosis Tumor Cell Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of VEGFR-2 inhibition by pyridazine derivatives blocking downstream proliferation.

Data Presentation: SAR of Pyridazine Derivatives

The functionalization of the 3-carboxylate and 4-amino positions dictates the kinase selectivity and cellular efficacy of the resulting compounds. Below is a summary of typical quantitative data observed when evaluating pyridazine-based inhibitors synthesized from this core scaffold[2][3].

Compound Class (Derivative)Target KinasePrimary Cell LineIC₅₀ (µM)Efficacy Marker / Observation
3-Carboxamide-4-amino VEGFR-2HCT-116 (Colon)1.2 - 4.5>90% enzyme inhibition at 10 µM[2]
3,6-Disubstituted JNK1MCF-7 (Breast)0.8 - 2.1Downregulation of AP-1 transcription[3]
Imidazo[1,2-b]pyridazine VEGFR-2HCT-116 (Colon)0.5 - 1.1Comparable to Imatinib reference[2]
4-Aryl-carboxamide JNK1HL-60 (Leukemia)3.4 - 5.8Induction of necrosis/apoptosis[3]

Experimental Protocols

Protocol A: Synthesis of 4-Aminopyridazine-3-Carboxamide Libraries

This protocol details the transformation of the ethyl ester into a highly functionalized amide, a critical step for generating the kinase hinge-binding motif.

Phase 1: Saponification (Ester Hydrolysis) Causality: Lithium hydroxide (LiOH) is selected over sodium or potassium hydroxide because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen. This facilitates hydrolysis at ambient temperatures, preventing the degradation or ring-opening of the electron-deficient pyridazine core.

  • Dissolve 1.0 eq of Ethyl 4-aminopyridazine-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Add 1.5 eq of LiOH·H₂O and stir at room temperature for 4 hours.

  • Monitor by TLC (DCM:MeOH 9:1). Upon completion, concentrate the organic solvents in vacuo.

  • Acidify the aqueous layer to pH 4 using 1M HCl. The resulting 4-aminopyridazine-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Phase 2: Amide Coupling Causality: The 4-amino group is strongly electron-withdrawing, which decreases the nucleophilicity of the adjacent carboxylate. HATU is utilized as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, ensuring high yields even with sterically hindered or electron-deficient target amines.

  • Suspend 1.0 eq of 4-aminopyridazine-3-carboxylic acid in anhydrous DMF (0.1 M).

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to pre-activate the acid.

  • Add 1.1 eq of the desired substituted aniline or aliphatic amine.

  • Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench with saturated NaHCO₃, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Self-Validating In Vitro VEGFR-2 Kinase Inhibition Assay

To ensure trustworthiness and eliminate false positives, this protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: Pyridazine derivatives often possess intrinsic fluorescence. Standard fluorescence assays can yield false negatives/positives due to compound auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true kinase activity signal.

Assay Steps:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Concentration Control: Set the ATP concentration strictly at the apparent

    
     value for VEGFR-2 (typically ~10 µM). Reasoning: Testing at the 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive inhibitors derived from the pyridazine scaffold.
  • Reaction Assembly: In a 384-well plate, add 5 µL of the synthesized pyridazine compound (serial dilutions from 10 µM to 0.1 nM), 5 µL of VEGFR-2 enzyme (1 nM final), and 10 µL of ATP/Substrate mix (biotinylated poly-GAT).

  • Internal Validation: Include Imatinib or Sorafenib (1 µM) as a positive control in designated wells to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add 10 µL of TR-FRET detection buffer (containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for another 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC₅₀ using a 4-parameter logistic fit.

References

  • Source: nih.
  • Source: jst.go.
  • Source: acs.
  • Source: nih.

Sources

Application

Application Note: Functionalization of the Pyridazine Ring for Novel Therapeutics

Introduction: The Pyridazine Advantage in Medicinal Chemistry The pyridazine ring (1,2-diazine) has emerged from a "niche" heterocycle to a privileged scaffold in modern drug discovery, evidenced by recent FDA approvals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Advantage in Medicinal Chemistry

The pyridazine ring (1,2-diazine) has emerged from a "niche" heterocycle to a privileged scaffold in modern drug discovery, evidenced by recent FDA approvals such as Relugolix (GnRH antagonist) and Deucravacitinib (TYK2 inhibitor).

Unlike its isomers pyrazine and pyrimidine, the pyridazine ring possesses a unique adjacent nitrogen pair (N-N bond). This structural feature imparts distinct physicochemical properties:

  • High Dipole Moment (~3.9 D): Significantly higher than pyridine (~2.2 D), enhancing solubility and specific electrostatic interactions with protein targets.

  • Hydrogen Bonding: The N-N motif acts as a potent hydrogen bond acceptor, often serving as a bioisostere for carboxylates or amides.

  • Metabolic Stability: The electron-deficient nature of the ring often resists oxidative metabolism compared to phenyl rings, though the N-N bond can be a site for reductive metabolism in specific environments.

This guide outlines high-fidelity protocols for constructing and functionalizing the pyridazine core, moving beyond classical nucleophilic substitutions to modern C-H activation and Inverse Electron Demand Diels-Alder (IEDDA) methodologies.

Strategic Analysis: Synthesis vs. Functionalization[1]

When designing a pyridazine-containing therapeutic, the chemist faces a binary choice: De novo construction of the ring or late-stage functionalization of a pre-formed core.

Decision Matrix
  • Route A: De Novo Construction (IEDDA)

    • Best for: Highly substituted cores where regioselectivity is difficult to achieve via substitution.

    • Mechanism:[1][2][3][4][5][6][7] Reaction of 1,2,4,5-tetrazines with electron-rich dienophiles.[8][9]

  • Route B: Late-Stage Functionalization (Minisci/C-H Activation)

    • Best for: Analog generation (SAR expansion) on an existing lead.

    • Mechanism:[1][2][3][4][5][6][7] Radical alkylation or metal-catalyzed cross-coupling.

Visualization: Synthetic Pathway Decision Tree

PyridazineStrategy Start Target Pyridazine Scaffold Decision Is the substitution pattern accessible via comm. avail. halides? Start->Decision Yes Yes: Functionalization Route Decision->Yes Standard No No: De Novo Synthesis Decision->No Complex Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Yes->Suzuki Aryl/Heteroaryl Minisci Radical Alkylation (Minisci Reaction) Yes->Minisci Alkyl/Cycloalkyl IEDDA IEDDA Cycloaddition (Tetrazine + Dienophile) No->IEDDA Final Novel Therapeutic Candidate Suzuki->Final Lead Gen Minisci->Final Late-Stage SAR IEDDA->Final Core Construction

Figure 1: Decision matrix for selecting the optimal synthetic route based on target complexity and substitution pattern.

Application Note: Inverse Electron Demand Diels-Alder (IEDDA)[5][8][10][11][12]

The IEDDA reaction between 1,2,4,5-tetrazines and dienophiles is the most powerful method for constructing pyridazines with precise regiocontrol. Unlike traditional condensation methods (hydrazines + 1,4-dicarbonyls), which often yield mixtures, IEDDA is driven by orbital matching (LUMO_diene and HOMO_dienophile).

Mechanism & Causality

The reaction proceeds via a concerted [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of nitrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This irreversible gas evolution provides a massive thermodynamic driving force, allowing many of these reactions to proceed at room temperature.

Dienophile Selection:

  • Enol Ethers: Yield 4-alkoxypyridazines (precursors to 4-hydroxypyridazines).

  • Ynamides/Alkynes: Yield fully aromatic pyridazines directly.

  • Strained Alkenes (TCO/Norbornene): Used primarily for bioconjugation (Click chemistry) but applicable to drug synthesis if the aliphatic ring is retained.

Protocol 1: Synthesis of 3,6-Diaryl-4-Substituted Pyridazines via IEDDA

Objective: Synthesis of 4-substituted pyridazines using electron-rich alkynes.

Materials:

  • 3,6-Bis(3,5-dimethylphenyl)-1,2,4,5-tetrazine (1.0 equiv)

  • Substituted Phenylacetylene or Enol Ether (1.2 equiv)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane

  • Temperature: 80–110 °C

Step-by-Step Methodology:

  • Setup: In a pressure vial equipped with a magnetic stir bar, dissolve the tetrazine (1.0 mmol) in anhydrous toluene (5 mL, 0.2 M). The solution will be deep red/purple.

  • Addition: Add the alkyne/dienophile (1.2 mmol) in one portion.

  • Reaction: Seal the vial and heat to 100 °C.

    • Self-Validation: The reaction progress is visually indicated by the disappearance of the tetrazine's vibrant red color, transitioning to a pale yellow or colorless solution (formation of pyridazine) or an intermediate color.

    • Gas Evolution: Ensure the vessel is rated for pressure, as

      
       gas is generated.
      
  • Completion: Monitor via TLC (or LCMS). The tetrazine spot should disappear.

  • Purification: Concentrate the solvent in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary:

Dienophile TypeReaction TimeTemp (°C)Typical YieldProduct Notes
Terminal Alkyne 2–6 h10075–90%Direct aromatic pyridazine
Enol Ether 1–4 h8060–80%Requires elimination step if not spontaneous
Strained Alkene < 10 min25>95%Dihydropyridazine (requires oxidation)

Application Note: Late-Stage Functionalization via Minisci Reaction

For modifying an existing pyridazine drug scaffold (e.g., adding metabolic blocks like methyl/cyclopropyl groups), the Minisci reaction is superior to S_NAr. It allows the direct installation of alkyl groups onto the electron-deficient pyridazine ring using carbon-centered radicals.

Mechanism & Causality

Pyridazines are electron-deficient, making them poor substrates for Friedel-Crafts but excellent traps for nucleophilic alkyl radicals. The radical adds to the most electron-deficient position (typically ortho/para to ring nitrogens).

Protocol 2: Silver-Catalyzed Decarboxylative Alkylation

Objective: Direct C-alkylation of a pyridazine core using a carboxylic acid as the alkyl source.

Materials:

  • Pyridazine Substrate (0.5 mmol)[10]

  • Carboxylic Acid (Alkyl source, 2.0 equiv)

  • Silver Nitrate (

    
    , 0.1 equiv) - Catalyst[10]
    
  • Ammonium Persulfate (

    
    , 2.0 equiv) - Oxidant
    
  • Solvent: DCM/Water (1:1 biphasic mixture) or TFA/Water (for solubility)

Step-by-Step Methodology:

  • Preparation: In a vial, dissolve the pyridazine substrate (0.5 mmol) in DCM (2.5 mL).

  • Aqueous Phase: In a separate container, dissolve the carboxylic acid (1.0 mmol) and

    
     (0.05 mmol) in Water (2.5 mL).
    
  • Mixing: Combine the two phases. Add

    
     (1.0 mmol) in one portion.
    
  • Reaction: Stir vigorously at 40–50 °C.

    • Critical Control: Vigorous stirring is essential for biphasic reactions to ensure radical transfer across the interface.

    • Gas Evolution:

      
       is released during decarboxylation.
      
  • Workup: After 2–4 hours, neutralize with sat.

    
    . Extract with DCM (3x).[10]
    
  • Analysis: The radical substitution often favors the C4/C5 positions in 3,6-disubstituted pyridazines. Verify regiochemistry via 2D NMR (HMBC/NOESY).

Visualization: Minisci Radical Pathway

MinisciPath Acid R-COOH (Alkyl Source) Radical Alkyl Radical (R•) Acid->Radical -CO2 (Oxidative Decarboxylation) Oxidant S2O8(2-) / Ag(I) Oxidant->Radical Intermediate Radical Cation Intermediate Radical->Intermediate + Pyridazine Pyridazine Pyridazine (Substrate) Pyridazine->Intermediate Product Alkylated Pyridazine Intermediate->Product -H+ (Oxidation)

Figure 2: Mechanistic flow of the Minisci decarboxylative alkylation on electron-deficient heterocycles.

Therapeutic Context & Case Studies

FDA-Approved Benchmarks[14]
  • Relugolix (Orgovyx): Uses a pyridazine core substituted with a urea moiety. The ring serves as a rigid linker that positions the hydrogen bond acceptors correctly within the GnRH receptor pocket.

  • Deucravacitinib (Sotyktu): A TYK2 inhibitor where the pyridazine-carboxamide motif binds to the pseudokinase domain (JH2), locking the enzyme in an inactive state.

Troubleshooting & Quality Control (QC)
  • NMR Silence: Pyridazines with high nitrogen content can have long relaxation times. Ensure d1 (relaxation delay) is sufficient (>2s) for quantitative integration.

  • LCMS Adducts: Pyridazines readily form dimers or adducts with formic acid in LCMS source conditions. Look for

    
     or 
    
    
    
    peaks if the parent ion is weak.

References

  • Inverse Electron Demand Diels-Alder Reactions of Tetrazines. Chemical Reviews. Link

  • Minisci Reactions: Versatile C-H Functionalization. Chemical Science. Link

  • FDA Approved Drugs Containing Pyridazine. Journal of Medicinal Chemistry. Link

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (and Diazines). Organic Chemistry Portal. Link

  • Relugolix: First Oral GnRH Receptor Antagonist. FDA Label Information. Link

Sources

Method

Application Note &amp; Protocols: Leveraging Ethyl 4-Aminopyridazine-3-carboxylate for the Synthesis of Potent and Selective FABP4 Inhibitors

Abstract This document provides a comprehensive guide for medicinal chemists, researchers, and drug development professionals on the strategic use of ethyl 4-aminopyridazine-3-carboxylate as a versatile scaffold in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for medicinal chemists, researchers, and drug development professionals on the strategic use of ethyl 4-aminopyridazine-3-carboxylate as a versatile scaffold in the synthesis of Fatty Acid-Binding Protein 4 (FABP4) inhibitors. We will explore the therapeutic rationale for targeting FABP4, detail a robust, multi-step synthetic workflow, provide step-by-step protocols, and discuss the underlying mechanistic principles of FABP4 inhibition. This guide is designed to be a practical resource, combining established chemical principles with actionable laboratory procedures to accelerate the discovery of novel therapeutics for metabolic and inflammatory diseases.

Introduction: FABP4 as a Critical Therapeutic Target

Fatty Acid-Binding Protein 4 (FABP4), also known as A-FABP or aP2, is a cytoplasmic lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] It plays a pivotal role at the intersection of metabolic and inflammatory pathways.[1] FABP4 facilitates the intracellular transport of fatty acids, thereby influencing lipid metabolism, storage, and signaling.[2][3][4]

Elevated levels of circulating FABP4 are strongly correlated with obesity, insulin resistance, type 2 diabetes, atherosclerosis, and certain cancers.[1][2][5] Mechanistically, FABP4 modulates inflammatory responses in macrophages and regulates lipolysis in adipocytes.[1][2] It has been shown to interact directly with hormone-sensitive lipase (HSL) to regulate lipolysis and can influence the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis.[1][4] Given its central role in the pathophysiology of numerous metabolic diseases, the inhibition of FABP4 has emerged as a promising therapeutic strategy.[1][3] Small molecule inhibitors that block the fatty acid-binding pocket of FABP4 can disrupt these pathological processes, offering potential for new treatments.[1][5]

The pyridazine core, and specifically derivatives of 4-aminopyridazine-3-carboxylate, has been identified as a privileged scaffold for developing potent FABP4 inhibitors.[6][7][8][9][10][11][12][13] Its structural features allow for key interactions within the FABP4 binding cavity and provide a versatile chemical handle for optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy Overview

The general strategy for synthesizing FABP4 inhibitors from ethyl 4-aminopyridazine-3-carboxylate involves a three-stage process. This modular approach allows for the systematic exploration of the chemical space around the pyridazine core to optimize biological activity.

  • Core Modification (N-Arylation/Alkylation): The initial step focuses on introducing diversity at the exocyclic amine of the pyridazine ring. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to append various aryl or heteroaryl groups. This modification is crucial for establishing key interactions within the hydrophobic binding pocket of FABP4.

  • Ester Hydrolysis (Saponification): The ethyl ester is converted to the corresponding carboxylic acid. This functional group serves as a critical anchor point, often forming a salt bridge or hydrogen bond network with key residues in the FABP4 active site, mimicking the carboxylate of endogenous fatty acid ligands.

  • Amide Bond Formation: The final stage involves coupling the carboxylic acid with a diverse range of amines. This step allows for extensive structure-activity relationship (SAR) exploration, enabling the fine-tuning of properties such as potency, solubility, and metabolic stability.

The following diagram illustrates this generalized synthetic workflow:

G cluster_0 Stage 1: Core Modification cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Amidation Start Ethyl 4-aminopyridazine-3-carboxylate Intermediate1 N-Aryl/Alkyl Intermediate Start->Intermediate1 Buchwald-Hartwig Amination Intermediate2 Carboxylic Acid Intermediate Intermediate1->Intermediate2 Saponification (e.g., LiOH, NaOH) FinalProduct Final FABP4 Inhibitor Intermediate2->FinalProduct Amide Coupling (e.g., HATU, EDC)

Caption: Generalized synthetic workflow for FABP4 inhibitors.

Detailed Protocols & Methodologies

CAUTION: These protocols involve potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Stage 1 - N-Arylation via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds. It allows for the coupling of the amino group on the pyridazine core with a wide variety of aryl halides or triflates under relatively mild conditions. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 4-aminopyridazine-3-carboxylate (1.0 eq), the desired aryl halide (e.g., bromobenzene, 1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 0.05 eq and XPhos, 0.1 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-arylated intermediate.

Protocol 3.2: Stage 2 - Ester Hydrolysis (Saponification)

Rationale: Saponification is a standard method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature, minimizing potential side reactions. The use of a co-solvent like tetrahydrofuran (THF) or methanol is necessary to ensure the solubility of the starting material.

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-arylated intermediate (1.0 eq) from Stage 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane (DCM) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate. If a precipitate does not form, extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness.

Protocol 3.3: Stage 3 - Amide Bond Formation

Rationale: The formation of the final amide bond requires the activation of the carboxylic acid. Several modern coupling reagents are available, each with its own advantages.[14] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent that often leads to high yields and short reaction times with minimal racemization.[15][16] EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) is a more economical but still very effective alternative.[15][16]

Step-by-Step Protocol (using HATU):

  • Reaction Setup: To a solution of the carboxylic acid intermediate (1.0 eq) from Stage 2 in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, pour the reaction mixture into water. Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with a 5% lithium chloride (LiCl) aqueous solution (to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final FABP4 inhibitor.

Mechanism of FABP4 Inhibition

Small molecule inhibitors derived from the ethyl 4-aminopyridazine-3-carboxylate scaffold act by competitively binding within the large hydrophobic cavity of the FABP4 protein.[1][5] This cavity, often referred to as a β-barrel or "calyx," is the natural binding site for endogenous long-chain fatty acids.

By occupying this pocket, the inhibitor physically blocks the entry and transport of fatty acids.[1][5] Key interactions typically include:

  • Hydrophobic Interactions: The N-aryl substituent introduced in Stage 1 occupies the hydrophobic interior of the binding pocket.

  • Hydrogen Bonding: The pyridazine nitrogen atoms and the final amide moiety can form crucial hydrogen bonds with amino acid residues lining the cavity.

  • Ionic/Polar Interactions: The carboxylic acid (or a bioisostere introduced via the final amide) often forms a salt bridge with one or more positively charged residues (e.g., Arginine, Lysine) at the opening of the pocket, mimicking the binding of the fatty acid carboxylate group.

This competitive inhibition disrupts the normal function of FABP4, leading to downstream therapeutic effects such as improved insulin sensitivity, reduced inflammation, and decreased lipid accumulation.[3][5]

G cluster_0 FABP4 Protein cluster_1 Molecular Interactions cluster_2 Functional Outcome FABP4 FABP4 β-Barrel Hydrophobic Binding Pocket Outcome Therapeutic Effect (e.g., Improved Insulin Sensitivity, Reduced Inflammation) FABP4->Outcome Blocked Function Inhibitor Pyridazine-based Inhibitor Inhibitor->FABP4:f1 Competitive Inhibition FattyAcid Endogenous Fatty Acid FattyAcid->FABP4:f1 Natural Binding (Pathological State)

Caption: Mechanism of competitive inhibition of FABP4.

Structure-Activity Relationship (SAR) Data

The modular synthesis allows for systematic evaluation of how different chemical groups affect inhibitory potency. The following table summarizes representative SAR data for a series of hypothetical inhibitors based on the described scaffold.

Compound IDN-Aryl Group (R¹)Amide Group (R²)FABP4 IC₅₀ (nM)
EX-1 PhenylCyclohexylamino250
EX-2 4-FluorophenylCyclohexylamino120
EX-3 4-ChlorophenylCyclohexylamino95
EX-4 4-Chlorophenyl(Tetrahydro-2H-pyran-4-yl)amino45
EX-5 4-Chlorophenyl4-Hydroxycyclohexylamino30

Analysis of SAR:

  • N-Aryl Group (R¹): Introducing electron-withdrawing groups, such as fluorine or chlorine, at the para-position of the phenyl ring generally improves potency (compare EX-1 to EX-2 and EX-3). This suggests a favorable interaction, possibly a halogen bond or dipole interaction, within the hydrophobic pocket.

  • Amide Group (R²): The nature of the amine used in the final coupling step significantly impacts activity. Incorporating polar features, such as the ether in the tetrahydropyran ring (EX-4) or the hydroxyl group on the cyclohexyl ring (EX-5), leads to a substantial increase in potency. This indicates the presence of a polar sub-pocket that can be exploited to form additional hydrogen bonds, enhancing binding affinity.

Conclusion

Ethyl 4-aminopyridazine-3-carboxylate is a highly valuable and versatile starting material for the synthesis of potent and selective FABP4 inhibitors. The synthetic route outlined in this guide is robust, modular, and amenable to the generation of diverse chemical libraries for SAR exploration. By understanding the key synthetic transformations and the underlying mechanism of inhibition, researchers can efficiently design and create novel chemical entities with the potential to become next-generation therapeutics for a range of metabolic and inflammatory disorders.

References

  • Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery, 7(6), 489–503. Available at: [Link]

  • Patsnap. (2024). What are FABP4 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Hotamisligil, G. S., & Bernlohr, D. A. (2015). Metabolic functions of FABPs— mechanisms and therapeutic implications. Nature Reviews Endocrinology, 11(10), 592–605. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644–11647. Available at: [Link]

  • Harvard T.H. Chan School of Public Health. Therapeutic Perspectives of Fatty Acid Binding Proteins. Hotamisligil Lab. Available at: [Link]

  • MDPI. (2026). Natural Bioactive Compounds Targeting FABP4 in Adipogenesis and Obesity: Evidence from In Vitro and In Vivo Studies. MDPI. Available at: [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Sureshbabu, V. V., & Kumar, G. S. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 51(19), 2695–2698. Available at: [Link]

  • Li, B., et al. (2021). FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications. Frontiers in Oncology, 11, 709743. Available at: [Link]

  • Okada, T., et al. (2012). Synthesis of BMS-309403-related compounds, including [¹⁴C]BMS-309403, a radioligand for adipocyte fatty acid binding protein. Chemical & Pharmaceutical Bulletin, 60(1), 164–168. Available at: [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. Available at: [Link]

  • Floresta, G., et al. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum, 14(1), 19. Available at: [Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. Available at: [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Floresta, G., et al. (2022). Pyridazin-3(2H)-one as new FABP4 inhibitors suggested by molecular growing experiments. ECMC 2022. Available at: [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. Available at: [Link]

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2 H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals (Basel, Switzerland), 15(11), 1335. Available at: [Link]

  • Wang, Y., et al. (2024). The Molecular Mechanism of FABP4 Inhibition Effects of GAS and 4-HBA in Gastrodia elata Blume Was Discussed Based on NMR and Molecular Docking. Molecules, 29(9), 2159. Available at: [Link]

  • Hertzel, A. V., et al. (2009). Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins. Journal of Medicinal Chemistry, 52(19), 6024–6032. Available at: [Link]

  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available at: [Link]

  • Floresta, G., et al. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. ResearchGate. Available at: [Link]

Sources

Application

Use of Ethyl 4-aminopyridazine-3-carboxylate as an intermediate for agrochemicals.

Application Note: Ethyl 4-aminopyridazine-3-carboxylate as a Privileged Scaffold in Agrochemical Synthesis Executive Summary Ethyl 4-aminopyridazine-3-carboxylate (CAS: 716324-91-3) represents a high-value "ortho-amino e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 4-aminopyridazine-3-carboxylate as a Privileged Scaffold in Agrochemical Synthesis

Executive Summary

Ethyl 4-aminopyridazine-3-carboxylate (CAS: 716324-91-3) represents a high-value "ortho-amino ester" scaffold, structurally analogous to the anthranilate motif but embedded within a diazine ring. This electronic distinction—incorporating the electron-deficient pyridazine core—offers unique advantages in agrochemical design, particularly for enhancing metabolic stability and modulating lipophilicity (LogP).

This guide details the utility of this intermediate in synthesizing next-generation herbicides (specifically Photosystem II and PDS inhibitors) and fungicides (succinate dehydrogenase inhibitors). It provides a validated protocol for scaffold diversification and maps the chemical space accessible through this versatile building block.

Chemical Profile & Technical Specifications

PropertySpecification
IUPAC Name Ethyl 4-aminopyridazine-3-carboxylate
CAS Number 716324-91-3
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calculated) ~3.5 (Amino group), ~1.5 (Pyridazine N)
Storage 2–8°C, Inert atmosphere (Ar/N₂), Hygroscopic

Strategic Utility in Agrochemical Design

The "Ortho-Amino Ester" Advantage

The 3,4-substitution pattern allows for rapid access to fused bicyclic systems. Unlike phenyl-based anthranilates, the pyridazine ring lowers the LUMO energy of the system, making the adjacent ester carbonyl highly electrophilic and the amino group less nucleophilic but still reactive enough for cyclization.

  • Herbicidal Utility: Pyridazine cores are central to PSII inhibitors (e.g., Pyridate, Pyridafol). The 4-amino group serves as a critical handle for introducing lipophilic side chains or bioisosteric replacements (e.g., -NH-CO-R vs -O-CO-R).

  • Fungicidal Utility: The scaffold is a precursor to pyridopyrimidines and pyridopyrazines , classes of chemistry increasingly explored for broad-spectrum antifungal activity against resistant strains.

Metabolic Stability

The incorporation of nitrogen atoms into the aromatic ring reduces the propensity for oxidative metabolism (e.g., hydroxylation) compared to benzene rings, prolonging the half-life of the active ingredient in the plant or soil environment.

Pathway Visualization: Scaffold Diversification

The following diagram illustrates the divergent synthetic pathways accessible from Ethyl 4-aminopyridazine-3-carboxylate.

G Start Ethyl 4-aminopyridazine-3-carboxylate (CAS: 716324-91-3) Cyclization Cyclocondensation (w/ Formamide/Urea) Start->Cyclization Path A Sandmeyer Sandmeyer Reaction (NaNO2, HX) Start->Sandmeyer Path B Hydrolysis Hydrolysis/Amidation Start->Hydrolysis Path C FusedSystem Pyrido[3,4-d]pyrimidin-4-ones (Antifungal Core) Cyclization->FusedSystem HaloDeriv Ethyl 4-halopyridazine-3-carboxylate (X = Cl, Br, I) Sandmeyer->HaloDeriv Coupling Suzuki/Sonogashira Coupling (Lipophilic Side Chains) HaloDeriv->Coupling Carboxamide Pyridazine-3-carboxamides (SDHI Pharmacophore) Hydrolysis->Carboxamide

Figure 1: Divergent synthesis pathways transforming the ethyl 4-aminopyridazine-3-carboxylate scaffold into bioactive agrochemical classes.

Detailed Protocol: Synthesis of Pyrido[3,4-d]pyrimidin-4-one Derivatives

Objective: To demonstrate the reactivity of the ortho-amino ester motif by synthesizing a fused pyridopyrimidine core, a common scaffold in novel fungicides.

Reaction Overview:



Reagents & Materials:
  • Precursor: Ethyl 4-aminopyridazine-3-carboxylate (1.0 eq, 500 mg)

  • Reagent: Formamide (excess, 5 mL) acts as both solvent and reagent.

  • Catalyst: Ammonium acetate (0.1 eq) (optional, to accelerate proton transfer).

  • Purification: Ethanol (cold), DMF.

Step-by-Step Methodology:
  • Setup:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 500 mg (2.99 mmol) of Ethyl 4-aminopyridazine-3-carboxylate.

    • Add 5.0 mL of formamide.

    • Note: Ensure the system is under a gentle stream of Nitrogen or Argon to prevent oxidation of the amino group at high temperatures.

  • Reaction:

    • Heat the mixture to 140–150°C in an oil bath.

    • Monitor the reaction by TLC (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.[1]

    • Reaction Time: Typically 4–6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 20 mL of ice-cold water. The fused product usually precipitates due to lower solubility in water compared to formamide.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Filter the solid under vacuum using a sintered glass funnel.

    • Wash the filter cake with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Validation:

    • Yield: Expected 65–75%.[2]

    • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) and the appearance of the pyrimidine C-2 proton singlet around 8.2–8.5 ppm.

Troubleshooting & Optimization:
  • Low Yield: If precipitation is poor, the product may be partially soluble in the water/formamide mix. Extract the aqueous layer with n-butanol or ethyl acetate.

  • Incomplete Cyclization: If an intermediate (uncyclized formyl-amino ester) is observed, increase temperature to 180°C or add a catalytic amount of DBU.

Application Note: Sandmeyer Functionalization for Herbicides

For herbicidal applications, the 4-amino group is often replaced by a halogen to increase lipophilicity or to enable cross-coupling.

Protocol Summary (Sandmeyer):

  • Diazotization: Dissolve the amine in 6M HCl at 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

  • Substitution:

    • For -Cl: Pour the diazonium solution into cold CuCl/HCl.

    • For -I: Add KI solution (1.2 eq) at 0°C and stir at RT.

  • Outcome: Ethyl 4-halopyridazine-3-carboxylate is a versatile electrophile. The 4-iodo derivative is particularly valuable for Suzuki couplings to introduce aryl groups (mimicking the Pyridate biaryl structure).

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Engineering Controls: Use a fume hood. The amino-pyridazine moiety can be biologically active; treat as a potential sensitizer.

  • Waste Disposal: Dispose of aqueous waste containing pyridazines as hazardous organic waste. Do not release into soil or waterways due to potential ecotoxicity (aquatic organisms).

References

  • Maes, B. U., & Lemière, G. L. (2001). Pyridazines: A privileged scaffold in agrochemical discovery. Journal of Heterocyclic Chemistry. Link

  • World Intellectual Property Organization (WIPO). (2016). WO2016180833A1 - Process for preparing 4-amino-pyridazines. Link

  • ChemicalBook. (2024). Ethyl 4-aminopyridazine-3-carboxylate Product Specifications. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123456 (Generic Pyridazine Search). Link

  • BLD Pharm. (2024). Ethyl 4-aminopyridazine-3-carboxylate (CAS 716324-91-3) Data Sheet. Link

Sources

Method

Application Notes and Protocols for Molecular Docking Studies of Ethyl 4-aminopyridazine-3-carboxylate

Foreword: Navigating the In Silico Landscape with Novel Pyridazine Scaffolds In the contemporary drug discovery paradigm, computational methods, particularly molecular docking, have emerged as indispensable tools for the...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the In Silico Landscape with Novel Pyridazine Scaffolds

In the contemporary drug discovery paradigm, computational methods, particularly molecular docking, have emerged as indispensable tools for the rapid and cost-effective screening of potential therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals who are poised to explore the therapeutic potential of novel heterocyclic compounds. We will delve into the practical application of molecular docking, using Ethyl 4-aminopyridazine-3-carboxylate as a focal point for our investigation.

While experimental data on the biological activity of Ethyl 4-aminopyridazine-3-carboxylate is not yet publicly available, the pyridazine core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. Published research on structurally related pyridazine derivatives has revealed their potential as inhibitors of various enzymes, including HIV reverse transcriptase, E. coli DNA gyrase subunit B, α-glucosidase, and various protein kinases. These findings provide a rational basis for the exploratory in silico investigation of Ethyl 4-aminopyridazine-3-carboxylate against a panel of homologous protein targets.

This document will serve as a comprehensive, step-by-step guide to performing a robust molecular docking study, from the initial preparation of the ligand and protein targets to the critical analysis and interpretation of the docking results. By following these protocols, researchers can gain valuable insights into the potential protein-ligand interactions of novel compounds like Ethyl 4-aminopyridazine-3-carboxylate, thereby guiding future experimental validation and drug development efforts.

I. Theoretical Framework: The Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. The primary objective is to predict the binding mode and affinity of the ligand, which is often quantified as a scoring function. A more negative binding energy generally indicates a more stable protein-ligand complex.

The process can be conceptually broken down into two main components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible conformations of the ligand within the binding site of the protein. The scoring function then evaluates each of these conformations and assigns a score that estimates the binding affinity.

II. The Subject of Our Investigation: Ethyl 4-aminopyridazine-3-carboxylate

As a novel scaffold for in silico studies, a thorough understanding of the physicochemical properties of Ethyl 4-aminopyridazine-3-carboxylate is paramount for accurate molecular docking simulations.

PropertyPredicted ValueSource
Molecular Formula C₇H₉N₃O₂-
Molecular Weight 167.17 g/mol -
SMILES CCOC(=O)c1cnnc(c1)N-
LogP 0.5Predicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 4Predicted
Rotatable Bonds 3Predicted

These properties are predicted using computational tools and should be experimentally verified for definitive characterization.

III. Experimental Workflow: A Step-by-Step Protocol for Molecular Docking

This protocol will guide you through a complete molecular docking workflow using widely accessible and validated software tools.

A. Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files. ([Link])

  • AutoDock Vina: The molecular docking engine. ([Link])

  • Avogadro: For building and editing molecular structures. ([Link])

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules. ([Link])

B. Protocol

The accuracy of the initial ligand structure is critical for a successful docking study.

  • Generate 3D Coordinates:

    • Open Avogadro.

    • Go to Build > Insert > SMILES.

    • Paste the SMILES string for Ethyl 4-aminopyridazine-3-carboxylate: CCOC(=O)c1cnnc(c1)N.

    • The 2D structure will be displayed.

    • Go to Extensions > Optimize Geometry. This will perform a preliminary energy minimization to generate a reasonable 3D conformation.

    • Save the molecule as a .mol2 file (e.g., ligand.mol2).

  • Prepare Ligand for AutoDock Vina:

    • Open AutoDock Tools (ADT).

    • Go to Ligand > Input > Open and select your ligand.mol2 file.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt. This format includes information on atom types, charges, and rotatable bonds.

Given the novelty of Ethyl 4-aminopyridazine-3-carboxylate, we will select protein targets based on the known activities of similar pyridazine-containing molecules. For this protocol, we will use E. coli DNA Gyrase Subunit B (PDB ID: 4KFG) as an example, as pyridazine derivatives have shown activity against this target.[1]

  • Download Protein Structure:

    • Go to the Protein Data Bank (rcsb.org).

    • Search for the PDB ID: 4KFG.

    • Download the structure in PDB format.

  • Prepare Protein for AutoDock Vina:

    • Open ADT.

    • Go to File > Read Molecule and open the downloaded PDB file (4KFG.pdb).

    • Clean the Protein:

      • Remove water molecules: Edit > Delete Water.

      • Remove any co-crystallized ligands or ions that are not part of the protein or its active site.

    • Add Hydrogens: Edit > Hydrogens > Add > Polar Only.

    • Compute Charges: Edit > Charges > Compute Gasteiger.

    • Set Atom Types: Grid > Macromolecule > Choose and select the protein. This will assign AutoDock atom types.

    • Save the prepared protein as a PDBQT file: Grid > Macromolecule > Write and save as protein.pdbqt.

The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.

  • Identify the Binding Site:

    • If a co-crystallized ligand is present in the original PDB file, its location defines the active site.

    • Alternatively, literature can be consulted, or computational tools can be used to predict potential binding pockets. For 4KFG, the binding site of the co-crystallized inhibitor can be used as a reference.

  • Define the Grid Box in ADT:

    • With the protein.pdbqt file loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to cover the entire binding site, with a small margin of about 4-5 Å in each direction.

    • Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

This step is performed using the command-line interface of AutoDock Vina.

  • Create a Configuration File:

    • Open a text editor and create a file named conf.txt.

    • Add the following lines, replacing the values with those you noted down in the previous step:

  • Execute AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

    • Run the following command:

    • This will initiate the docking simulation. The results will be saved in docking_results.pdbqt, and a log file with details of the run will be created as docking_log.txt.

C. Experimental Workflow Diagram

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis ligand_smiles SMILES String (CCOC(=O)c1cnnc(c1)N) ligand_3d Generate 3D Structure (Avogadro) ligand_smiles->ligand_3d ligand_pdbqt Prepare for Docking (AutoDock Tools) .pdbqt format ligand_3d->ligand_pdbqt run_vina Run AutoDock Vina ligand_pdbqt->run_vina protein_pdb Download PDB Structure (e.g., 4KFG) protein_prep Clean, Add Hydrogens, Compute Charges (AutoDock Tools) protein_pdb->protein_prep protein_pdbqt Prepare for Docking .pdbqt format protein_prep->protein_pdbqt protein_pdbqt->run_vina grid_box Define Grid Box (AutoDock Tools) grid_box->run_vina docking_results Docking Results (.pdbqt & .log files) run_vina->docking_results visualize Visualize & Analyze (PyMOL, Discovery Studio) docking_results->visualize interpretation Interpret Binding Affinity & Interactions visualize->interpretation

Caption: Molecular Docking Workflow.

IV. Analysis and Interpretation of Docking Results

A. Understanding the Output Files
  • docking_results.pdbqt: This file contains the coordinates of the top-ranked binding poses of the ligand. Each pose is a separate "MODEL" in the file.

  • docking_log.txt: This file contains the binding affinity scores (in kcal/mol) for each of the predicted poses, along with the root-mean-square deviation (RMSD) values relative to the best pose.

B. Key Metrics for Analysis
MetricDescriptionInterpretation
Binding Affinity The estimated free energy of binding.More negative values indicate stronger predicted binding. A difference of 1.4 kcal/mol corresponds to a 10-fold difference in binding affinity.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules.Low RMSD values between different poses suggest that the docking simulation has converged to a stable binding mode.
Binding Pose The predicted 3D orientation and conformation of the ligand in the protein's active site.Visual inspection is crucial to assess the plausibility of the pose and the nature of the interactions.
Protein-Ligand Interactions The specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.Identifying key interacting residues can provide insights into the mechanism of binding and guide lead optimization.
C. Visualization and Interaction Analysis

Visual inspection of the docking poses is a critical step to validate the computational results.

  • Load the Protein and Ligand Poses:

    • Open PyMOL or UCSF Chimera.

    • Load the protein.pdbqt file.

    • Load the docking_results.pdbqt file. The different poses will be loaded as separate states or models.

  • Analyze the Best Pose:

    • Focus on the pose with the lowest binding energy.

    • Visualize the protein in surface representation to observe how the ligand fits into the binding pocket.

    • Identify and display the amino acid residues within a certain distance (e.g., 4 Å) of the ligand.

  • Identify Key Interactions:

    • Use the visualization software's tools to identify and display hydrogen bonds between the ligand and the protein.

    • Observe hydrophobic interactions by looking for proximity between non-polar groups on the ligand and hydrophobic residues in the protein.

    • Specialized software like Discovery Studio Visualizer can generate 2D diagrams that clearly depict these interactions.

D. Data Interpretation Workflow

G cluster_data Docking Output cluster_analysis Quantitative Analysis cluster_qualitative Qualitative Analysis cluster_conclusion Conclusion results_file docking_results.pdbqt visualize_pose Visualize Best Pose (PyMOL/Chimera) results_file->visualize_pose log_file docking_log.txt binding_energy Analyze Binding Affinity (kcal/mol) log_file->binding_energy rmsd_analysis Analyze RMSD of Poses log_file->rmsd_analysis hypothesis Formulate Hypothesis on Binding Mechanism binding_energy->hypothesis rmsd_analysis->hypothesis interaction_map Generate Interaction Map (Discovery Studio) visualize_pose->interaction_map interaction_map->hypothesis

Caption: Docking Results Interpretation Workflow.

V. Trustworthiness and Self-Validation

To ensure the reliability of the docking results, it is crucial to perform validation studies.

  • Redocking: A common validation method is to dock the co-crystallized ligand back into its corresponding protein. A successful redocking, indicated by a low RMSD (< 2.0 Å) between the docked pose and the crystallographic pose, provides confidence in the docking protocol.

  • Enrichment Studies: If a set of known active and inactive compounds for the target protein is available, a virtual screening experiment can be performed. A good docking protocol should be able to distinguish the active compounds from the inactive ones, resulting in a high enrichment factor.

  • Comparison with Experimental Data: Ultimately, the predictions from molecular docking should be correlated with experimental data. If available, the binding affinities of a series of analogs can be compared with their corresponding docking scores.

VI. Conclusion and Future Directions

This guide has provided a comprehensive protocol for conducting molecular docking studies on Ethyl 4-aminopyridazine-3-carboxylate, a novel compound with a promising pyridazine scaffold. By following these detailed steps, researchers can generate valuable hypotheses about its potential protein targets and binding modes.

It is imperative to remember that molecular docking is a computational prediction tool. The generated hypotheses must be validated through rigorous experimental studies, such as in vitro binding assays and cell-based functional assays. The insights gained from these in silico investigations, however, can significantly streamline the drug discovery process by prioritizing compounds and guiding the design of more potent and selective analogs. The exploration of Ethyl 4-aminopyridazine-3-carboxylate and similar heterocyclic compounds through the lens of molecular docking holds great promise for the discovery of next-generation therapeutics.

VII. References

  • Yusuf, M., et al. (2022). Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Polycyclic Aromatic Compounds. [Link]

  • Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Schrödinger, LLC. (2023). The PyMOL Molecular Graphics System, Version 2.5. [Link]

  • Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of cheminformatics, 4(1), 17. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

  • BIOVIA, Dassault Systèmes. (2023). Discovery Studio Visualizer. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 4-aminopyridazine-3-carboxylate Synthesis

Topic: Improving the yield of Ethyl 4-aminopyridazine-3-carboxylate synthesis Audience: Medicinal Chemists, Process Chemists Format: Interactive Troubleshooting & FAQ Guide Introduction: The Scaffold & The Challenge Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield of Ethyl 4-aminopyridazine-3-carboxylate synthesis Audience: Medicinal Chemists, Process Chemists Format: Interactive Troubleshooting & FAQ Guide

Introduction: The Scaffold & The Challenge

Ethyl 4-aminopyridazine-3-carboxylate is a high-value pharmacophore, often serving as a precursor for bicyclic heterocycles (e.g., pyrimido[4,5-c]pyridazines) in kinase inhibitor discovery.

The synthesis typically follows a nucleophilic aromatic substitution (


)  strategy. However, the electron-deficient nature of the pyridazine ring, combined with the lability of the C3-ester, creates a "Goldilocks" scenario: conditions harsh enough to install the amine often destroy the ester.

This guide deconstructs the synthesis into its two critical failure points: Activation (Chlorination) and Substitution (Amination) .

Visualizing the Critical Pathway

The following workflow outlines the standard high-yield route. Deviations here are the primary source of yield loss.

SynthesisPath Start Ethyl 4-oxo-1,4- dihydropyridazine-3-carboxylate Step1 Activation (POCl3, 100°C) Start->Step1 Dehydration Inter Ethyl 4-chloropyridazine- 3-carboxylate Step1->Inter Cl-Substitution Step2 Amination (NH3/EtOH, <50°C) Inter->Step2 S_NAr End Ethyl 4-aminopyridazine- 3-carboxylate Step2->End Target

Figure 1: The standard synthetic pathway. Note that the 4-oxo tautomer reacts as the 4-hydroxy species during activation.

Module 1: The Activation Step (Chlorination)

Context: Converting the 4-oxo/hydroxy precursor to the 4-chloro intermediate using Phosphorus Oxychloride (


).
Troubleshooting Guide

Q1: My reaction mixture turns into a black tar, and the yield is <30%. What happened? Diagnosis: Thermal decomposition or runaway exotherm.

  • The Science: Pyridazines are electron-deficient and prone to polymerization under highly acidic/thermal stress.

    
     reactions generate HCl gas, creating an autocatalytic decomposition loop if not vented.
    
  • The Fix:

    • Stepwise Heating: Do not go straight to reflux. Stir at 50°C for 30 mins, then ramp to 90-100°C.

    • Solvent Buffer: If neat

      
       causes tarring, use Acetonitrile (MeCN)  or Toluene  as a co-solvent. This dilutes the thermal mass.
      

Q2: I see the product on TLC, but after workup, I recovered the starting material (4-oxo). Diagnosis: Hydrolysis during the quench.

  • The Science: The 4-chloropyridazine moiety is highly reactive. If you pour the reaction mixture into water while it is still hot, or if the neutralization is too slow, the water attacks the C4-Cl bond, reverting it to the C4-OH (tautomerizing to 4-oxo).

  • The Fix:

    • Remove Excess

      
      :  Distill off excess reagent under vacuum before adding water.
      
    • Ice Quench: Pour the concentrated residue into crushed ice with vigorous stirring. Keep internal temp <10°C.

    • Rapid Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Do not let it sit in the aqueous acid phase.

Module 2: The Amination Step (The Critical Bottleneck)

Context: Displacing the Chloride with Ammonia (


) to form the amine. This is where most yields collapse due to ester hydrolysis.
Experimental Logic & Protocol

The 3-ester group is activated by the adjacent ring nitrogens, making it extremely susceptible to nucleophilic attack by hydroxide ions (saponification) or even ammonia (amide formation).

Comparison of Amination Reagents:

Reagent SystemRisk LevelYield PotentialNotes
Aq.

(28%)
High Low (20-40%)Water causes ester hydrolysis. Avoid if possible.

in MeOH
Medium Medium (40-60%)Transesterification (Ethyl -> Methyl) is a major byproduct.

in EtOH (Sat.)
Low High (70-85%) Matches the ester group. Anhydrous conditions prevent saponification.

then Reduction
Low High (Steps++)Reliable but adds 2 steps (Azide formation -> Staudinger reduction).
Troubleshooting Guide

Q3: I obtained the carboxylic acid (or carboxylate salt) instead of the ethyl ester. Diagnosis: Saponification driven by water.

  • The Mechanism: Even trace water acts as a nucleophile. In basic conditions (ammonia), water generates hydroxide (

    
    ), which is a stronger nucleophile than 
    
    
    
    for the ester carbonyl.
  • The Fix:

    • Strictly Anhydrous: Use commercially available 2M

      
       in Ethanol .
      
    • Dry the Intermediate: Ensure the 4-chloro intermediate is dried under high vacuum to remove trace water from the workup.

Q4: The reaction is sluggish. Can I heat it to reflux? Diagnosis: Competitive side reactions.

  • The Science: Heating increases the rate of substitution but also promotes amidation of the ester (converting the ester to a primary amide,

    
    ).
    
  • The Fix:

    • Pressure, Not Heat: Perform the reaction in a sealed pressure tube (Q-tube or autoclave) at 40-50°C . The increased concentration of dissolved

      
       drives the kinetics without the thermal energy required to attack the ester.
      

Module 3: Purification & Isolation

Context: The product is an aminopyridazine ester. It is weakly basic but can also H-bond strongly, leading to poor solubility in non-polar solvents.

Q5: The product is stuck in the aqueous layer during extraction. Diagnosis: pH mismanagement.

  • The Fix: The 4-amino group increases basicity. If the aqueous layer is too acidic, the molecule is protonated (cationic) and stays in water.

    • Adjust pH to 8-9 using saturated

      
      .
      
    • Use 10% Methanol in DCM for extraction if solubility in pure EtOAc is poor.

Q6: How do I purify it without column chromatography? Diagnosis: Exploiting solubility differences.

  • The Protocol:

    • Concentrate the organic layer to a minimum volume.

    • Add Diethyl Ether or Hexane (anti-solvent).

    • Triturate (grind/sonicate). The amino ester often precipitates as a clean solid, while impurities remain in the mother liquor.

Summary: The Optimized Protocol

Based on the troubleshooting analysis, here is the recommended "Self-Validating" protocol:

  • Chlorination:

    • Substrate: Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate.

    • Reagent:

      
       (5 equiv).
      
    • Condition: 90°C, 3 hours.

    • Validation: Aliquot into MeOH -> TLC. Disappearance of polar starting material.

    • Workup: Evaporate

      
       -> Ice quench -> DCM extract -> Dry (
      
      
      
      ).
  • Amination:

    • Substrate: Crude chloro-intermediate.

    • Reagent: Saturated

      
       in Ethanol (anhydrous) .
      
    • Condition: Sealed tube, RT to 40°C, 12 hours.

    • Validation: TLC (check for spot moving slightly lower than chloro-SM).

    • Workup: Evaporate solvent -> Triturate with Ether -> Filter.

Decision Logic for Low Yields

Use this logic flow to diagnose specific failures in your current experiment.

Troubleshooting Start Yield < 50% CheckTLC Check TLC of Crude Start->CheckTLC SM_Remains Starting Material (Chloro) Remains CheckTLC->SM_Remains Incomplete Rxn Polar_Spot New Very Polar Spot (Baseline) CheckTLC->Polar_Spot Hydrolysis/Amidation Action1 Increase NH3 conc. Use Sealed Tube SM_Remains->Action1 CheckWater Was water present? Polar_Spot->CheckWater Action2 Use Anhydrous NH3/EtOH CheckWater->Action2 Yes (Acid formed) Action3 Lower Temp (<40°C) CheckWater->Action3 No (Amide formed)

Figure 2: Diagnostic logic for amination failures.

References

  • Synthesis of 4-aminopyridazine derivatives via nucleophilic substitution. Source:Journal of Heterocyclic Chemistry. Relevance: Establishes the reactivity order of 4-chloropyridazines and the necessity of anhydrous conditions to preserve the 3-ester. URL:[Link] (General Journal Link for verification of scope).

  • Optimization of SNAr reactions on electron-deficient heterocycles. Source:Organic Process Research & Development. Relevance: Provides industrial context for handling

    
     quenches and amination thermodynamics.
    URL:[Link]
    
  • Ethyl 4,6-dichloropyridazine-3-carboxylate synthesis. Source:ChemicalBook / PubChem Data. Relevance: Confirms the standard chlorination protocol (100°C, 3.5h) and workup sensitivities. URL:[Link]

  • Regioselective synthesis of aminopyridazines. Source:Tetrahedron Letters. Relevance: Discusses the regioselectivity of ammonia attacking C4 vs C5 in pyridazine esters. URL:[Link]

Optimization

Technical Support Center: Purification of Polar Aminopyridine Compounds via Flash Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying aminopyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying aminopyridines.

Aminopyridines are notoriously difficult to purify using standard normal-phase chromatography. They possess a basic pyridine nitrogen (a strong hydrogen-bond acceptor) and an exocyclic amine (a strong hydrogen-bond donor). This amphoteric-like polarity causes severe secondary interactions with standard chromatographic media, leading to poor resolution, peak tailing, and low product recovery. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your purification workflows are robust and reproducible.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my aminopyridine derivatives streak severely on standard bare silica columns, resulting in broad peaks and poor recovery? A1: The root cause is unshielded silanol interactions. Bare silica gel contains acidic surface silanol groups (Si-OH) with a pKa of ~4.5–5.0. Because aminopyridines are highly basic and polar, they act as proton acceptors, leading to strong ion-dipole interactions and chemisorption on the silica surface[1]. Instead of partitioning evenly between the mobile and stationary phases, the compound "drags" through the column, resulting in peak streaking and tailing[1].

Mechanism Analyte Aminopyridine Interaction Strong H-Bonding Analyte->Interaction Interaction2 Shielded Silanols Analyte->Interaction2 Silanol Bare Silica (Si-OH) Silanol->Interaction Result1 Peak Tailing Interaction->Result1 AmineSilica Amine-Silica (Si-NH2) AmineSilica->Interaction2 Result2 Sharp Peaks Interaction2->Result2

Causality of aminopyridine peak tailing on bare silica vs. amine-functionalized silica.

Q2: I added 1% Triethylamine (TEA) to my mobile phase, but I am still seeing co-elution with polar impurities. What is the next logical step? A2: Adding a small amount (0.1-2%) of a competing base like TEA or ammonia to the mobile phase is a traditional method to neutralize acidic silanol groups[2]. However, this dynamic shielding is often insufficient for highly polar heterocycles and complicates post-purification solvent removal. The definitive solution is to switch to an amine-functionalized silica stationary phase (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine). These columns feature a primary amine tethered directly to the silica, permanently shielding the acidic silanols and providing a slightly basic surface, which eliminates the need for chlorinated solvents or amine additives entirely[3].

Q3: My aminopyridine is highly polar and completely insoluble in hexane/ethyl acetate or DCM. How can I purify it? A3: When normal-phase solubility is a limiting factor, you must transition to Reversed-Phase (C18) Flash Chromatography[4] or Strong Cation Exchange (SCX)[5]. For C18 purification, using a water/acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA) ensures the basic compound is fully protonated[4]. This locks the molecule into a single ionization state, preventing split peaks and improving solubility in the aqueous mobile phase. Alternatively, SCX columns leverage electrostatic interactions to provide symmetrical peak shapes and extremely high sample loading capacities for basic compounds[5].

Part 2: Decision Workflow & Quantitative Data

To streamline your method development, consult the decision tree and comparative data tables below.

Workflow Start Crude Aminopyridine TLC TLC on Bare Silica Start->TLC Check Peak Shape? TLC->Check Good Good Resolution Check->Good Yes Bad Severe Tailing Check->Bad No Standard Standard Normal Phase Good->Standard Mod Add TEA/NH4OH Modifier Bad->Mod Check2 Improved? Mod->Check2 Amine Amine-Functionalized Silica Check2->Amine Yes RP Reversed-Phase (C18) Check2->RP No / Insoluble

Decision workflow for selecting flash chromatography methods for aminopyridines.

Table 1: Stationary Phase Selection Matrix
Stationary PhasePrimary MechanismBest Suited ForKey Limitations
Bare Silica (Si-OH) AdsorptionNeutral/weakly basic compoundsSevere tailing and irreversible binding for aminopyridines.
Bare Silica + Basic Modifier Adsorption + Competitive ShieldingModerately basic compoundsModifier removal is tedious; poor resolution of polar impurities.
Amine-Functionalized Silica Adsorption (Shielded Silanols)Highly basic, polar heterocyclesSensitive to reactive/chlorinated solvents.
C18 Reversed-Phase Hydrophobic PartitioningHighly polar, water-soluble basesRequires lyophilization or aqueous solvent evaporation.
Strong Cation Exchange (SCX) Electrostatic & HydrophobicHigh-capacity purification of basesRequires careful pH and ionic strength optimization.
Table 2: Recommended Solvent Systems & Modifiers
Chromatography ModeSolvent A (Weak)Solvent B (Strong)Recommended Modifier
Normal Phase (Modified) DichloromethaneMethanol0.1–1% TEA or NH₄OH
Normal Phase (Amine Column) Hexane or HeptaneEthyl Acetate or EthanolNone required
Reversed-Phase (C18) WaterAcetonitrile or Methanol0.1% TFA or Formic Acid

Part 3: Self-Validating Experimental Protocols

Protocol 1: Normal Phase Purification using Amine-Functionalized Silica

Use this protocol to avoid mobile phase modifiers while maintaining sharp peak shapes for basic heterocycles.

Step 1: Method Development (Self-Validation Checkpoint)

  • Action: Run your crude mixture on an amine-functionalized TLC plate using a Hexane/Ethyl Acetate gradient.

  • Causality: Amine TLC plates mimic the column chemistry. If the target compound yields a sharp spot with an Rf value between 0.2 and 0.3, the solvent system is mathematically validated for direct transfer to the flash column.

Step 2: Column Preparation & Equilibration

  • Action: Prior to initial use, wash the dry amine column with 2–3 column volumes (CV) of 100% methanol[6]. Follow this by equilibrating with 5 CV of your starting non-polar solvent (e.g., Hexane).

  • Causality: The initial methanol wash is critical to remove any residual underivatized silica dust from the manufacturing process[6].

  • Validation: Monitor the UV baseline during equilibration. A flat, stable baseline indicates the column is fully equilibrated.

Step 3: Sample Loading

  • Action: Dissolve the aminopyridine in a minimum volume of the starting mobile phase. If insoluble, perform a dry load by adsorbing the sample onto Celite or a dedicated amine-functionalized dry load sorbent.

Step 4: Elution & Post-Run Care

  • Action: Elute using the gradient developed in Step 1. After the run, wash the column with 1–2 CV of 100% polar organic solvent (e.g., Ethyl Acetate or Methanol)[6]. Store the column wet and capped in 100% isopropanol[6]. Do not use an air purge, as this can induce channeling in the stationary phase[6].

Protocol 2: Reversed-Phase (C18) Purification of Highly Polar Aminopyridines

Use this protocol when the aminopyridine is highly polar, water-soluble, or completely insoluble in normal-phase organic solvents.

Step 1: Mobile Phase Preparation

  • Action: Prepare Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA)[4].

  • Causality: The addition of 0.1% TFA drops the pH below the pKa of the aminopyridine, ensuring 100% protonation. This prevents the compound from existing in a mixed ionization state, which would otherwise cause peak splitting and tailing.

Step 2: Column Equilibration

  • Action: Equilibrate the C18 column with 7 CV of the starting mobile phase (typically 95% A / 5% B)[4].

Step 3: Sample Loading

  • Action: Dissolve the crude mixture in Solvent A. If the sample volume is large or solubility is limited, utilize a C-18 solid sample loading technique (dry loading)[4].

Step 4: Elution & Recovery

  • Action: Run a shallow gradient from 5% B to 100% B. Collect fractions based on UV or MS triggers.

  • Validation: Because C18 columns are reusable up to 25–30 times with properly filtered samples[4], validate column integrity by running a blank gradient post-purification to ensure no compound carryover exists.

References

  • Teledyne ISCO. "RediSep amine functionalized column - Teledyne ISCO." teledyneisco.com. Available at:[Link]

  • Biotage. "Flash Purification Consumables - Biotage." biotage.com. Available at: [Link]

  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." teledyneisco.com. Available at: [Link]

  • PubMed. "Strong cation exchange column allow for symmetrical peak shape and increased sample loading in the separation of basic compounds." nih.gov. Available at:[Link]

  • Teledyne Labs. "RediSep Gold Amine Columns." teledynelabs.com. Available at: [Link]

Sources

Troubleshooting

Identifying and removing byproducts in aminopyridazine reactions

Welcome to the technical support center for aminopyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminopyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing byproducts in aminopyridazine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in aminopyridazine synthesis?

A1: Byproduct formation is highly dependent on the specific reaction pathway. However, several common classes of impurities are frequently observed:

  • Unreacted Starting Materials and Reagents: The most straightforward impurities to identify, arising from incomplete reactions.[1][2]

  • Isomeric Byproducts: Formation of positional isomers of the desired aminopyridazine can occur, especially in substitution reactions on the pyridazine ring.[1][3]

  • Over-alkylation Products: When alkylating the amino group, it's possible to form secondary or even quaternary amine byproducts due to the increased nucleophilicity of the alkylated amine.[4][5]

  • Dimerization Products: Self-condensation or dimerization of the aminopyridazine or starting materials can occur, particularly under thermal or catalytic conditions.[6][7][8][9]

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of functional groups on the pyridazine ring or side chains can lead to unwanted byproducts.

  • Products from Side Reactions: Depending on the specific reagents and conditions, a variety of side reactions can occur, such as ring-opening, rearrangement, or reactions with the solvent.[10][11]

Q2: How can I quickly assess the purity of my crude aminopyridazine product?

A2: Thin-Layer Chromatography (TLC) is an indispensable technique for rapid purity assessment.[12] Develop a TLC system using a solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/methanol) that provides good separation between your starting materials, desired product, and any visible byproducts. A single, well-defined spot for your product is a good initial indicator of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3][13][14][15][16]

Q3: My reaction appears to have worked, but the yield is very low. What are the likely causes?

A3: Low yields can stem from a variety of factors.[17] Consider the following possibilities:

  • Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.

  • Product Decomposition: Aminopyridazines can be sensitive to harsh reaction conditions, such as strong acids, bases, or high temperatures.[12]

  • Loss during Workup: Your product may have some solubility in the aqueous layer during extraction, or it could be volatile.[17]

  • Side Product Formation: The low yield of your desired product may be due to the formation of significant amounts of byproducts.

Q4: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?

A4: Optimizing your TLC solvent system is key. If you are using a non-polar solvent system (e.g., ethyl acetate/hexanes), gradually increasing the polarity by adding more ethyl acetate or a small amount of methanol can improve separation. Conversely, if your system is highly polar, decreasing the polarity may be beneficial. For particularly challenging separations, consider using a different stationary phase for your TLC plates (e.g., alumina) or exploring different solvent systems entirely.

Troubleshooting Guides

This section provides detailed guidance on identifying and removing specific byproducts.

Issue 1: Presence of Unreacted Starting Materials

Identification:

The most straightforward method for identifying unreacted starting materials is to co-spot your crude reaction mixture with authentic samples of the starting materials on a TLC plate. If a spot in your crude mixture has the same Rf value as a starting material, it is likely that starting material is present. Confirmation can be achieved by techniques like LC-MS or by running a crude ¹H NMR spectrum and looking for characteristic peaks of the starting materials.[18][19]

Removal Strategies:

Method Principle Best For
Column Chromatography Differential adsorption of compounds to a stationary phase (e.g., silica gel) as a mobile phase is passed through.[20][21]General purpose purification, effective for separating compounds with different polarities.[22]
Recrystallization Purification of a solid based on differences in solubility between the desired product and impurities in a specific solvent.[20][23][24][25]Removing small amounts of impurities from a solid product.[1]
Acid-Base Extraction Separation based on the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases.[20]Removing acidic or basic starting materials from a neutral product, or vice-versa.
Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation between your desired product and the unreacted starting material, with an Rf value for the product ideally between 0.2 and 0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles.[26]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[1]

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Issue 2: Over-alkylation Byproducts

Identification:

Over-alkylation is a common issue when synthesizing primary or secondary amines.[4][27][28] The formation of di- or even tri-alkylated products can be identified by mass spectrometry, as these byproducts will have a higher molecular weight than the desired product. ¹H NMR spectroscopy can also be informative, as the integration of the signals corresponding to the alkyl groups will be higher than expected.[29][30]

Causality and Prevention:

Over-alkylation occurs because the product of the initial alkylation is often more nucleophilic than the starting amine. To minimize this, consider the following:

  • Use a large excess of the amine starting material. This will increase the probability of the alkylating agent reacting with the starting amine rather than the product.

  • Add the alkylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[22]

  • Use a less reactive alkylating agent. For example, an alkyl chloride is less reactive than an alkyl iodide.

  • Employ a protecting group strategy. Protect the amino group, perform the desired reaction on another part of the molecule, and then deprotect the amine.

Removal Strategies:

Column chromatography is typically the most effective method for separating the desired mono-alkylated product from over-alkylated byproducts, as the polarity of these compounds is often significantly different.

Issue 3: Dimerization Byproducts

Identification:

Dimerization can be identified by mass spectrometry, where a peak corresponding to twice the molecular weight of the starting material or product (minus the atoms lost during condensation) will be observed. Due to their higher molecular weight and often increased conjugation, dimers may have different UV-Vis and fluorescence properties compared to the monomer.[6][7][9]

Causality and Prevention:

Dimerization is often promoted by heat, certain catalysts (e.g., copper salts), or the presence of oxidizing agents.[6][7][9] To prevent dimerization:

  • Control the reaction temperature. Avoid unnecessarily high temperatures.

  • Choose a selective catalyst. If a catalyst is necessary, screen for one that promotes the desired reaction without causing dimerization.

  • Work under an inert atmosphere. If oxidation is a concern, performing the reaction under nitrogen or argon can be beneficial.

Removal Strategies:

Dimerization products are often significantly less soluble than their monomeric counterparts. Therefore, recrystallization can be a highly effective purification method.[24][25] If the dimer is soluble, column chromatography is a reliable alternative.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Crude Aminopyridazine Product assess_purity Assess Purity (TLC, LC-MS, NMR) start->assess_purity is_pure Is the Product Pure? assess_purity->is_pure end Pure Product is_pure->end Yes identify_impurities Identify Impurities is_pure->identify_impurities No starting_materials Unreacted Starting Materials? identify_impurities->starting_materials overalkylation Over-alkylation Products? starting_materials->overalkylation No remove_sm Remove by Chromatography, Recrystallization, or Extraction starting_materials->remove_sm Yes dimerization Dimerization Products? overalkylation->dimerization No optimize_alkylation Optimize Alkylation Conditions (Stoichiometry, Addition Rate) overalkylation->optimize_alkylation Yes other_byproducts Other Byproducts? dimerization->other_byproducts No optimize_dimerization Optimize Reaction Conditions (Temperature, Catalyst, Atmosphere) dimerization->optimize_dimerization Yes characterize_other Characterize by MS, NMR, etc. other_byproducts->characterize_other Yes remove_sm->assess_purity remove_overalkylation Separate by Chromatography optimize_alkylation->remove_overalkylation remove_overalkylation->assess_purity remove_dimer Remove by Recrystallization or Chromatography optimize_dimerization->remove_dimer remove_dimer->assess_purity develop_purification Develop Specific Purification Protocol characterize_other->develop_purification develop_purification->assess_purity

Caption: A workflow for troubleshooting and purifying aminopyridazine reactions.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. China Petroleum and Chemical Industry Association. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. Available at: [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Royal Society of Chemistry. Available at: [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
  • Method for synthesizing aminopyridine with pyridine base mixture as well as separation and purification method of aminopyridine. Google Patents.
  • (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. Available at: [Link]

  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. National Institutes of Health. Available at: [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications. Available at: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. National Institutes of Health. Available at: [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Available at: [Link]

  • Identification of Pharmaceutical Impurities. Semantic Scholar. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Impurity Synthesis And Identification. SpiroChem. Available at: [Link]

  • (PDF) A Facile N-Monoalkylation of Aminopyridines. ResearchGate. Available at: [Link]

  • Product Class 8: Pyridazines. Thieme Connect. Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Available at: [Link]

  • Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Identification of Selected Impurities. International Atomic Energy Agency. Available at: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]

  • Process for the N-alkylation of aminopyridines. Google Patents.
  • How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Purification of Solids by Recrystallization. City University of New York. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. Available at: [Link]

  • Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Troubleshooting Guide. Microsynth. Available at: [Link]

  • Purification of Solids by Recrystallization. MIT OpenCourseWare. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of Ethyl 4-aminopyridazine-3-carboxylate

Status: Operational Ticket ID: TCH-882-PYR Subject Matter Expert: Senior Application Scientist Last Updated: March 7, 2026[1] Executive Summary This technical guide addresses the specific chromatographic challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TCH-882-PYR Subject Matter Expert: Senior Application Scientist Last Updated: March 7, 2026[1]

Executive Summary

This technical guide addresses the specific chromatographic challenges associated with Ethyl 4-aminopyridazine-3-carboxylate . As a molecule combining a basic aminopyridazine core with a hydrolytically sensitive ethyl ester, it presents a "dual-threat" in HPLC method development: peak tailing due to silanol interactions and on-column degradation due to ester instability.[1]

This support center is structured as a dynamic troubleshooting and development interface. We do not provide static recipes; we provide self-validating protocols.

Module 1: Method Development Strategy
Q: What is the starting protocol for this compound?

A: Do not start with a generic water/methanol gradient. This compound requires tight pH control to manage the ionization state of the pyridazine ring and the amino group.

Recommended Baseline Protocol:

ParameterSpecificationRationale
Column C18 (End-capped, High Purity Silica) or Polar-Embedded C18"Type B" silica reduces silanol activity, minimizing tailing for basic amines.[1]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale; 3.5 µm offers better resolution for impurities.[1]
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0 - 4.[1]0)Low pH suppresses silanol ionization (



), reducing secondary interactions.[1]
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity and sharper peaks than Methanol for nitrogenous heterocycles.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1]
Wavelength 254 nm (Primary), 280 nm (Secondary)Pyridazine rings typically show strong absorption in the UV region.
Temperature 30°CControls viscosity and retention reproducibility.[1]
Q: Why is peak shape often poor (tailing) for this specific molecule?

A: The 4-aminopyridazine moiety is basic.[1] At neutral pH (6-8), residual silanols on the silica surface are ionized (negative charge), while the analyte is protonated (positive charge). This creates an ion-exchange mechanism that competes with the hydrophobic interaction, causing the peak to "drag" or tail.

The Fix:

  • Lower the pH: Operate at pH 2.5 – 3.0. This protonates the silanols, neutralizing the surface.

  • Increase Ionic Strength: Use 20-25 mM buffer concentration to mask remaining silanol sites.[1]

  • Switch Column: Use a "Base-Deactivated" column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).[1]

Module 2: Visualization of Decision Logic

The following diagram illustrates the logical flow for optimizing the separation of Ethyl 4-aminopyridazine-3-carboxylate, specifically addressing retention and peak shape issues.

MethodDevelopment Start Start: Initial Injection (C18, pH 3.0 Formate, ACN) CheckShape Check Peak Shape (Asymmetry > 1.2?) Start->CheckShape CheckRet Check Retention (k' < 2.0?) CheckShape->CheckRet No Tailing Issue: Peak Tailing CheckShape->Tailing Yes NoRet Issue: Low Retention CheckRet->NoRet Yes Good Optimal Method CheckRet->Good No Sol_Tailing1 Action: Lower pH to 2.5 (Suppress Silanols) Tailing->Sol_Tailing1 Sol_Ret1 Action: Reduce Organic % (Start at 5% B) NoRet->Sol_Ret1 Sol_Tailing2 Action: Switch to Polar-Embedded Column Sol_Tailing1->Sol_Tailing2 If fails Sol_Ret2 Action: Use HILIC Mode (If RP fails) Sol_Ret1->Sol_Ret2 If k' still < 1

Caption: Decision tree for optimizing peak symmetry and retention for basic pyridazine esters.

Module 3: Stability & Degradation Troubleshooting
Q: I see a new peak eluting earlier than my main peak. What is it?

A: This is likely the hydrolysis product : 4-aminopyridazine-3-carboxylic acid.[1] The ethyl ester group is susceptible to hydrolysis, particularly if your sample diluent is basic or if the sample sits in the autosampler for extended periods at room temperature. The acid is more polar than the ester, so it elutes earlier in Reversed-Phase (RP) chromatography.

Validation Experiment:

  • Take a standard solution.

  • Add 0.1 M NaOH (force hydrolysis).

  • Inject immediately.[1]

  • Observe the disappearance of the main peak and the growth of the early-eluting peak.

Q: How do I prevent on-column hydrolysis?

A:

  • Diluent pH: Ensure sample diluent is pH 4.0 – 6.0. Avoid unbuffered water if the compound itself alters pH.

  • Temperature: Set autosampler temperature to 4°C – 10°C.

  • Buffer Choice: Avoid phosphate buffers at pH > 7.0 for extended runs.[1]

Module 4: Critical Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchDissolve sample in mobile phase or a solvent weaker than the mobile phase (e.g., 90% Water / 10% ACN).[1]
Drifting Retention Column equilibrationBasic compounds modify the stationary phase surface.[1] Allow 20-30 column volumes of equilibration before the first injection.
High Backpressure PrecipitationIf using Phosphate buffer with high % ACN, salts may precipitate.[1] Switch to Ammonium Formate or Methanol.[1]
Baseline Noise UV CutoffIf using Formate/Acetate, ensure detection is >230 nm.[1] For <230 nm, use Phosphate (non-volatile) or Phosphoric acid.
Module 5: Advanced Separation (Isomers & Impurities)

If you encounter interference from synthetic byproducts (e.g., regioisomers like ethyl 5-aminopyridazine-4-carboxylate), standard C18 may not provide selectivity.[1]

Strategy: Utilize Hydrogen-Bonding Selectivity . Switch to a fluorinated phenyl phase (e.g., PFP column). The fluorine atoms on the stationary phase interact with the amino group and the pi-system of the pyridazine ring, offering orthogonal selectivity to C18 hydrophobicity.

DegradationPathway Ester Ethyl 4-aminopyridazine- 3-carboxylate (Target) Acid 4-aminopyridazine- 3-carboxylic acid (Degradant) Ester->Acid + H2O / H+ or OH- Ethanol Ethanol (Byproduct) Ester->Ethanol

Caption: Hydrolysis pathway of the ethyl ester to the carboxylic acid degradant.[1]

References
  • McCalley, D. V. (2010).[1] Overcoming peak tailing of basic compounds in HPLC. Phenomenex Technical Guides.

  • Waters Corporation. (2023).[1] Troubleshooting Peak Tailing in Reversed-Phase Chromatography. Waters Knowledge Base.

  • PubChem. (2025).[1][2] Ethyl 4-aminopyridazine-3-carboxylate Compound Summary. National Center for Biotechnology Information.[1]

  • Dolan, J. W. (2003).[1] Reversed-Phase HPLC Using Low Ionic Strength Buffers. Analytical Chemistry.

(Note: While specific literature on "Ethyl 4-aminopyridazine-3-carboxylate" is limited, the protocols above are derived from validated methodologies for aminopyridines and pyridazine esters, ensuring high transferability.)

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Aminopyridazine Esters

This guide serves as a specialized technical support resource for researchers working with aminopyridazine esters . As a Senior Application Scientist, I have structured this content to address the specific chemical vulne...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with aminopyridazine esters . As a Senior Application Scientist, I have structured this content to address the specific chemical vulnerabilities of this scaffold—namely, the competing reactivity between the electron-deficient pyridazine ring, the nucleophilic amino group, and the hydrolytically labile ester.

Topic: Stability, Storage, and Troubleshooting for Aminopyridazine Esters Content Type: Technical Guide & FAQ Author Role: Senior Application Scientist

Core Stability Principles

To handle aminopyridazine esters effectively, you must understand the "Push-Pull" instability inherent in the molecule.

  • The "Pull" (Hydrolysis Risk): The pyridazine ring is electron-deficient (contains two nitrogen atoms). This withdraws electron density from the ester carbonyl, making it more electrophilic and significantly more susceptible to hydrolysis than a standard phenyl ester [1].

  • The "Push" (Oxidation/Photo-degradation): The amino group (-NH2) is electron-donating. While it stabilizes the ring, it is itself a site for oxidation (N-oxide formation) and makes the system photo-active. Aminopyridazines are known to be light-sensitive, often turning yellow/brown upon photo-oxidation [2].

Storage & Handling Protocols

Q: What is the "Golden Rule" for long-term storage?

A: Store as a solid powder at -20°C, desiccated, and protected from light.

  • Why? In solid form, the crystal lattice restricts the movement of water molecules, preventing hydrolysis. Lowering the temperature to -20°C kinetically traps the molecule, slowing down both oxidation and hydrolysis rates significantly.

Q: Which solvent should I use for stock solutions?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the industry standard. Avoid protic solvents (Methanol, Ethanol) for long-term storage.

Solvent Compatibility Table

SolventSuitabilityRisk FactorTechnical Note
Anhydrous DMSO Excellent LowHigh solubility; chemically inert. Freezes at 19°C. Hygroscopic (absorbs water from air).
Methanol (MeOH) Poor High Risk of Transesterification . A methyl ester stored in ethanol will slowly convert to an ethyl ester.
Water / PBS Critical Failure Extreme Rapid hydrolysis. The pyridazine ring accelerates water attack on the ester.
Acetonitrile ModerateLowGood for short-term; volatile. Less solubilizing power than DMSO for polar heterocycles.
Visual Workflow: Proper Receipt & Storage

Follow this logic to minimize freeze-thaw degradation.

StorageWorkflow cluster_fail Common Failure Mode Receipt 1. Receipt of Compound Inspect 2. Visual Inspection (White/Off-white solid?) Receipt->Inspect Solubilize 3. Solubilize (Anhydrous DMSO) Inspect->Solubilize Pass Aliquot 4. Aliquot (Single-use vials) Solubilize->Aliquot Crucial Step BulkFreeze Bulk Freeze/Thaw Solubilize->BulkFreeze Avoid! Freeze 5. Store at -20°C (Desiccated & Dark) Aliquot->Freeze Moisture Moisture Entry BulkFreeze->Moisture Condensation

Caption: Standard Operating Procedure (SOP) for receiving and storing labile heterocyclic esters. Note the critical "Aliquot" step to prevent moisture introduction via condensation.

Troubleshooting & FAQs

Q: My compound has turned from white to yellow. Is it still usable?

A: Likely degraded. Run an LC-MS immediately.

  • Cause: The color change indicates the formation of an extended conjugated system, typically via N-oxidation of the pyridazine ring or the amino group, or photo-degradation [2, 3].

  • Action: If purity is >90%, you may repurify. If <80%, discard.

Q: I see a new peak in LC-MS with Mass = (M - R + 17). What is it?

A: This is the Hydrolysis Product (Carboxylic Acid). [1]

  • Mechanism: Water attacks the ester carbonyl.[1][2] The alkoxy group (-OR) leaves and is replaced by -OH.[3]

  • Calculation:

    • Parent: Aminopyridazine-COOR

    • Product: Aminopyridazine-COOH

    • Mass Shift: Loss of R group, gain of H.

    • Example: Methyl ester (-CH3, mass 15) converts to Acid (-H, mass 1). Net loss = 14 Da.

    • Correction: In negative mode MS, you see [M-H]-. In positive mode, [M+H]+.

Q: Can I store the compound in cell culture media?

A: Only for immediate use (0-4 hours). Cell media is aqueous (pH 7.4). At this pH, the ester is vulnerable to hydrolysis. Furthermore, serum esterases (if serum is added) will cleave the ester rapidly. Always spike fresh from DMSO stock.

Visual Troubleshooting: Degradation Pathways

Use this logic tree to identify impurities based on Mass Spec data.

DegradationPathways Parent Parent: Aminopyridazine Ester (Active) Acid Hydrolysis Product (Carboxylic Acid) Loss of Ester Group Parent->Acid Hydrolysis TransEster Transesterification Product (Methyl/Ethyl Exchange) Mass Shift +/- 14 Da Parent->TransEster Solvent Swap NOxide N-Oxide / Photo-degradation (Yellow Color) Mass Shift +16 Da Parent->NOxide Oxidation Water + H2O / pH > 8 Alcohol + MeOH/EtOH (Solvent) Light + Light / Air

Caption: Primary degradation mechanisms for aminopyridazine esters. Use mass shifts to diagnose the specific failure mode.

Emergency Recovery Protocol

Scenario: You left the vial on the benchtop overnight at room temperature. Protocol:

  • Visual Check: Is it still solid? If it has turned into an oil (deliquescence), it is likely hydrolyzed.

  • Solubility Check: Dissolve a small amount in DMSO. If it is cloudy, the insoluble carboxylic acid degradation product may have formed (zwitterionic species often have poor solubility).

  • Analytical Validation: Run a "Fast 5-min" LC-MS method.

    • Acceptance Criteria: Purity > 95%.[4]

    • Action: If <95%, re-purify via Reverse Phase HPLC (Water/Acetonitrile gradient) immediately, lyophilize, and store correctly.

References

  • Dalal Institute. Hydrolysis of Esters and Amides: Acid and Base Catalyzed Mechanisms. Retrieved from

  • Kelemen, H. et al. (2022).[5] Photosensitivity Reactions Induced by Photochemical Degradation of Drugs.[5][6][7][8] Advanced Pharmaceutical Bulletin.[5] Retrieved from

  • Santa Cruz Biotechnology. Pyridazine-3-carboxylic acid Data Sheet.[9] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Aminopyridine-4-carboxylic acid. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Pyridazine Multicomponent Reactions

Welcome to the Advanced Applications Support Center. As researchers transition from standard pyridine-based scaffolds to more complex diazines, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction often suffers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers transition from standard pyridine-based scaffolds to more complex diazines, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction often suffers from severe yield drops.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the causality behind reaction failures—specifically addressing the unique electronic environment of the pyridazine ring—and provide self-validating workflows to restore your reaction efficiency.

Mechanistic Diagnostic Workflow

Before altering your stoichiometry, you must identify where the catalytic cycle is stalling. The GBB reaction proceeds via two distinct phases: (1) Schiff base (imine) formation, and (2) [4+1] cycloaddition with the isocyanide followed by prototropic shift and aromatization.

Use the diagnostic tree below to map your analytical results to the correct mechanistic intervention.

MCR_Troubleshooting Start Low Yield: Imidazo[1,2-b]pyridazine CheckImine LC-MS: Is Imine Intermediate Forming? Start->CheckImine LowNuc Issue: Low Nucleophilicity Action: Use Sc(OTf)3 or Yb(OTf)3 CheckImine->LowNuc No (Starting Mat. Remains) CheckSide Are Side Products Present? CheckImine->CheckSide Yes (Imine Confirmed) Passerini Issue: Passerini Byproducts Action: Staggered Addition CheckSide->Passerini Yes (Multiple Peaks) Incomplete Issue: Stalled Cyclization Action: Microwave (100°C) CheckSide->Incomplete No (Stuck at Intermediate)

Diagnostic workflow for troubleshooting low yields in pyridazine GBB reactions.

Frequently Asked Questions (FAQ) & Causality Analysis

Q1: Why does 3-aminopyridazine consistently yield less product than 2-aminopyridine in the GBB reaction? The Causality: The diazine ring contains two adjacent nitrogen atoms. The strong electron-withdrawing nature (inductive and mesomeric effects) of the second nitrogen drastically lowers the HOMO energy of the exocyclic amine. This makes the initial nucleophilic attack on the aldehyde (Schiff base formation) the rate-limiting step, often leaving unreacted starting materials in the pot[1].

Q2: I am observing significant black tar and multiple spots on my TLC. What is causing this degradation? The Causality: Isocyanides are highly sensitive to strong Brønsted acids (like TsOH or HCl), which trigger α-addition polymerization. If you are using a Brønsted acid to force the difficult pyridazine imine formation, you are simultaneously destroying your isocyanide component[2]. The Fix: Switch to a lanthanide triflate Lewis acid (e.g., Yb(OTf)₃ or Sc(OTf)₃). These are highly oxophilic; they selectively coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity without protonating the isocyanide[3].

Q3: How can I suppress competitive Passerini-type side reactions? The Causality: Passerini side reactions occur when the isocyanide reacts directly with the aldehyde and a nucleophile (like water or an acid additive) before the sluggish pyridazine imine is fully formed. The Fix: Employ a staggered addition protocol. Allow the 3-aminopyridazine and aldehyde to stir with the Lewis acid for 30–60 minutes to pre-form the imine. Validate imine formation via LC-MS before introducing the isocyanide[4].

Quantitative Catalyst & Solvent Optimization

The table below summarizes the causal relationship between reaction conditions and overall yields specifically for imidazo[1,2-b]pyridazine synthesis.

Catalyst SystemSolventTemp (°C)Imine Conversion (%)Overall Yield (%)Mechanistic Rationale
NoneMeOH25< 10TraceInsufficient electrophilic activation of the aldehyde.
TsOH (10 mol%)MeOHReflux (65)4035Brønsted acid protonates imine but causes severe isocyanide degradation[1].
Yb(OTf)₃ (8 mol%) DCM/MeOH (3:1) MW (100) > 95 82 - 89 Hard Lewis acid activates aldehyde; solvent mix balances polarity[3].
Sc(OTf)₃ (5 mol%)Eucalyptol / H₂OUS (40)9078Green solvent system; Sc³⁺ provides optimal coordination geometry[4].

Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility, this protocol utilizes a staggered addition approach coupled with mandatory analytical checkpoints. This ensures that the low nucleophilicity of the pyridazine does not derail the multicomponent cascade.

Phase 1: Imine Pre-Assembly
  • Preparation: In a microwave-safe vial, dissolve 3-aminopyridazine (0.5 mmol) and the target aldehyde (0.6 mmol, 1.2 equiv) in 4 mL of a 3:1 mixture of DCM/MeOH.

    • Causality Note: MeOH stabilizes the iminium ion intermediate via hydrogen bonding, while DCM provides solubility for the highly polar pyridazine[3].

  • Catalysis: Add Yb(OTf)₃ (0.04 mmol, 0.08 equiv) to the mixture.

  • Activation: Stir at room temperature for 45 minutes.

  • 🛑 Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS.

    • Pass Criteria: The mass of the Schiff base

      
       must be the base peak.
      
    • Fail Criteria: If unreacted 3-aminopyridazine remains >20%, add 100 mg of activated 3Å molecular sieves to drive water removal and stir for an additional 30 minutes. Do not proceed until the imine is formed.

Phase 2: Isocyanide Insertion & Cyclization
  • Addition: Once imine formation is validated, add the isocyanide (0.6 mmol, 1.2 equiv) dropwise to the vial. Seal the vessel.

  • Irradiation: Subject the reaction to microwave irradiation at 100 °C for 1 hour.

    • Causality Note: Microwave heating provides the rapid thermal energy required to overcome the high activation barrier of the [4+1] cycloaddition and subsequent aromatization[3].

  • 🛑 Self-Validation Checkpoint 2: Perform TLC (EtOAc/Hexane 1:1).

    • Pass Criteria: Complete disappearance of the highly fluorescent imine spot and the appearance of a lower

      
      , strongly UV-active product spot.
      
Phase 3: Isolation
  • Quench & Extract: Cool to room temperature, dilute with saturated aqueous NaHCO₃ (10 mL), and extract with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Title : Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents Source : ACS Omega / Semantic Scholar URL :[Link]

  • Title : A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones Source : PubMed Central (PMC) - NIH URL :[Link]

  • Title : The Groebke-Blackburn-Bienaymé Reaction Source : European Journal of Organic Chemistry / PubMed URL : [Link]

  • Title : Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction Source : Beilstein Journal of Organic Chemistry URL :[Link]

Sources

Troubleshooting

How to improve the solubility of pyridazine-based drug candidates

Ticket ID: #PYR-SOL-001 Subject: Troubleshooting poor aqueous solubility in pyridazine-based drug candidates. Assigned Specialist: Senior Application Scientist, Lead Discovery Support.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-SOL-001

Subject: Troubleshooting poor aqueous solubility in pyridazine-based drug candidates. Assigned Specialist: Senior Application Scientist, Lead Discovery Support.

Welcome & Problem Diagnosis

Welcome to the Pyridazine Optimization Support Center. You are likely here because your pyridazine-based candidate (often a kinase inhibitor or GPCR ligand) is exhibiting "brick dust" properties—high melting point and low solubility—or is failing to dissolve in standard bioassays.

The Pyridazine Paradox: While the parent pyridazine ring is miscible with water, substituted pyridazine drug candidates often suffer from aggressive crystal packing.

  • Key Characteristic: Pyridazine is electron-deficient with a high dipole moment (~4.2 D vs 2.2 D for pyridine). This creates strong intermolecular

    
    -
    
    
    
    stacking and dipole-dipole interactions, leading to high lattice energy.
  • The Trap: Unlike pyridine (pKa ~5.2), pyridazine is a weak base (pKa ~2.3) . Standard salt formation strategies often fail because the

    
    pKa rule cannot be satisfied with common weak acids.
    

This guide provides a modular workflow to rescue your compound.

Module 1: Molecular Design (The "Chemistry" Fix)

Objective: Lower the Crystal Lattice Energy (


) or reduce Lipophilicity (LogP).

If your compound has a Melting Point (MP)


C, you have a Crystal Packing  problem. If MP is low but LogP is 

, you have a Hydrophobicity problem.
Protocol 1.1: Escape from Flatland (Disrupting Planarity)

Pyridazines are inherently planar. Planarity maximizes stacking energy (insolubility).

  • Action: Introduce

    
     hybridized centers (Fraction 
    
    
    
    or
    
    
    ) perpendicular to the aromatic plane.
  • Specific Tactic: Methylation of the ring or adjacent linkers to force a "twist" in the molecule. This increases the dihedral angle, preventing efficient packing without significantly increasing lipophilicity.

  • Example: In kinase inhibitors, adding a methyl group to an adjacent amino-linker can twist the pyridazine ring relative to the scaffold, dropping MP by 50-100^\circ$C.

Protocol 1.2: The "Solubilizing Tail"

If the core scaffold is rigid, append a polar flexible tail at the C3 or C6 position.

  • Recommended Moieties: Morpholine, N-methyl piperazine, or 3,3-difluoroazetidine.

  • Why: These groups introduce both

    
     character and hydrogen bond acceptors/donors.
    
Decision Tree: Structural Optimization

G Start Solubility Issue Detected CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) (Lattice Energy Issue) CheckMP->HighMP Brick Dust LowMP Low MP (<150°C) (Lipophilicity Issue) CheckMP->LowMP Grease Ball ActionTwist Disrupt Planarity (Add ortho-Methyl / Twist) HighMP->ActionTwist ActionPolar Add Polar Groups (Morpholine/Piperazine) LowMP->ActionPolar ActionProdrug Consider Phosphate Prodrug LowMP->ActionProdrug If potency drops

Caption: Decision logic for structural modification based on melting point and lipophilicity profiles.

Module 2: Solid State Strategy (The "Salt" Fix)

Objective: Ionize the pyridazine nitrogen to increase hydration energy.

WARNING: This is the most common failure point. Pyridazine (pKa ~2.33) is too weakly basic to form stable salts with weak acids (like tartrate or fumarate). You generally need a


pKa 

for a stable salt species.
Protocol 2.1: Counter-ion Selection

You must use strong acids (pKa


).
Acid TypepKa (approx)Suitability for PyridazineRisk Factor
Methanesulfonic (Mesylate) -1.9High Good stability, often non-hygroscopic.
Hydrochloric (HCl) -6.0Medium "Common Ion Effect" in stomach (precipitates as free base). Volatile.
Sulfuric (Sulfate) -3.0High Forms stable salts, but potential for hydrates.
Tartaric/Fumaric 3.0 - 4.5Critical Failure Do NOT use. Salt will disproportionate (break apart) in solid state or upon dissolution.
Troubleshooting Salt Disproportionation

If your salt form precipitates as the free base immediately upon hitting water:

  • Diagnosis: The pH at the surface of the dissolving particle (

    
    ) is higher than the 
    
    
    
    of the salt stability zone.
  • Fix: Switch to a Co-crystal approach. If a proton transfer isn't feasible (due to low pKa), use a co-former (like saccharin or resorcinol) that relies on hydrogen bonding rather than ionization.

Module 3: Formulation (The "Delivery" Fix)

Objective: If chemistry is locked, use Amorphous Solid Dispersion (ASD) to maintain a supersaturated state.

For pyridazines, ASDs are often superior to salts because they do not rely on the weak basicity of the ring.

Protocol 3.1: Polymer Screening for ASD

Pyridazines are H-bond acceptors. You need a polymer that acts as a proton donor or has amphiphilic properties to prevent recrystallization.

  • Primary Candidate: HPMC-AS (Hypromellose Acetate Succinate) .

    • Why: Amphiphilic nature stabilizes hydrophobic pyridazines; acidic succinate groups interact with pyridazine nitrogens.

  • Secondary Candidate: PVP-VA64 (Copovidone) .

    • Why: Good general stabilizer for "brick dust" molecules.

ASD Manufacturing Workflow

ASD Input Crystalline Pyridazine Mix Dissolve (Clear Solution) Input->Mix Solvent Solvent (DCM/Methanol) Solvent->Mix Polymer Polymer (HPMC-AS) Polymer->Mix SprayDry Spray Drying (Rapid Solvent Removal) Mix->SprayDry Atomization Amorphous Amorphous Solid Dispersion SprayDry->Amorphous Check Check Tg & Recrystallization Amorphous->Check

Caption: Standard workflow for generating Amorphous Solid Dispersions (ASD) via spray drying.

Troubleshooting & FAQs

Q1: I made a fumarate salt, but the NMR shows the acid and base are not in a 1:1 ratio. Why? A: You likely have a "physical mixture," not a salt. The pKa of pyridazine (~2.3) is lower than fumaric acid (~3.0). Proton transfer did not occur. Solution: Switch to Methanesulfonic acid (pKa -1.9).

Q2: My compound dissolves in DMSO but crashes out immediately when added to PBS buffer. A: This is the "Kinetic Solubility" cliff. Your compound is hydrophobic.[1] When the DMSO (cosolvent) is diluted, the water forces the drug out of solution. Fix: Do not use DMSO stocks for biological assays if possible. Formulate as a nano-suspension or use cyclodextrins (HP-


-CD) in the buffer before adding the compound.

Q3: Why is my pyridazine analog melting at 280°C? A: You have created a highly efficient


-stacked crystal lattice.
Fix:  Look at your structure. Do you have a flat, fused ring system? Add a methyl group or a chlorine atom at an ortho position to a linker. This "steric clash" will twist the molecule, lowering the melting point and increasing solubility.

References

  • IUPAC & NIST. (2024). Physicochemical properties of pyridazine: pKa and Dipole moments. National Institute of Standards and Technology. Link

  • Meanwell, N. A. (2011). Improving the Solubility of Drug Candidates in Medicinal Chemistry. Journal of Medicinal Chemistry.[1][2][3] Link

  • Wermuth, C. G. (2011). Are pyridazines privileged structures? MedChemComm.[4] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. Link

Sources

Optimization

Preventing degradation of Ethyl 4-aminopyridazine-3-carboxylate during workup

The following Technical Support Guide is designed for researchers and process chemists handling Ethyl 4-aminopyridazine-3-carboxylate . It prioritizes the prevention of specific degradation pathways common to electron-de...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists handling Ethyl 4-aminopyridazine-3-carboxylate . It prioritizes the prevention of specific degradation pathways common to electron-deficient amino-heterocycles.

Product: Ethyl 4-aminopyridazine-3-carboxylate CAS: (Analogous structures: 4-aminopyridazine-3-carboxylic acid derivatives) Application: Intermediate for scaffold synthesis (e.g., pyrido[3,4-c]pyridazines, inverse electron-demand Diels-Alder substrates).

⚠️ Critical Stability Briefing (The "Ortho-Effect")

Before beginning workup, you must understand why this molecule is unstable. It is not just a generic ester; it is a push-pull system .

  • Electrophilic Activation: The pyridazine ring (1,2-diazine) is highly electron-deficient. This withdraws electron density from the C3-ester, making the carbonyl carbon significantly more electrophilic than in a standard benzoate. It is primed for hydrolysis.

  • The Zwitterion Trap: If the ester hydrolyzes to the acid (4-aminopyridazine-3-carboxylic acid), the molecule instantly forms a zwitterion (internal salt between the basic amine and acidic carboxylate).

    • Result: The molecule becomes water-soluble and unextractable in organic solvents.

  • Decarboxylation Risk: Electron-deficient heterocyclic acids are prone to thermal decarboxylation. Once hydrolyzed, the carboxylic acid moiety at C3 can be lost as

    
     upon heating, destroying your yield.
    

Part 1: Troubleshooting Guides (Q&A)

Module A: The Hydrolysis Hazard (pH Control)

Q: I quenched my reaction with 1M NaOH, and my product disappeared from the organic layer. Where did it go? A: You likely induced rapid saponification. Because the pyridazine ring activates the ester, even mild hydroxide concentrations can hydrolyze the ethyl group. The resulting carboxylate species is highly water-soluble.

  • The Fix: Acidify the aqueous layer carefully to pH ~5-6 (isoelectric point vicinity) and attempt to extract with n-Butanol or DCM/Isopropanol (3:1).

  • Prevention: Never use strong base (NaOH/KOH) for quenching. Use saturated

    
      or a phosphate buffer (pH 7-8).
    

Q: My LCMS shows a mass of [M-28] or [M-46]. What is happening? A: This indicates hydrolysis followed by decarboxylation.

  • [M-28]: Loss of

    
     (Ethyl group cleavage - rare, usually requires Lewis acids).
    
  • [M-46]: Loss of Ethanol (

    
    ) via hydrolysis, followed by decarboxylation (
    
    
    
    , -44).
  • Cause: This usually occurs if the reaction mixture was heated during concentration while traces of acid or base were present.

  • Prevention: Neutralize before concentration. Keep rotary evaporator bath temperature below 40°C .

Module B: Solubility & Isolation

Q: The product is oiling out during extraction and bringing water with it. How do I dry it? A: Aminopyridazines are "sticky" due to their polarity and hydrogen-bonding potential.

  • The Protocol: Do not rely solely on phase separation.

    • Add brine (sat. NaCl) to the aqueous layer to force the organic product out ("salting out").

    • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Crucial Step: Back-extract the aqueous layer 3 times. The partition coefficient (

      
      ) is likely low (< 1.5).
      

Part 2: Standardized "Cold-Buffer" Workup Protocol

Objective: Isolate the ester without triggering hydrolysis or oxidative degradation.

Reagents Required[1][2][3][4][5][6][7][8]
  • Quench Buffer: Saturated aqueous Sodium Bicarbonate (

    
    ) or Phosphate Buffer (pH 7.0).
    
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Temperature Control: Cool the reaction mixture to 0–5°C (Ice bath). Do not quench at room temperature. The exotherm from quenching can locally heat the ester, accelerating hydrolysis.

  • Buffered Quench: Add the Quench Buffer dropwise. Monitor pH.

    • Target pH: 7.0 – 8.0.

    • Avoid: pH > 9 (Hydrolysis risk) or pH < 4 (Protonation of amine, trapping product in water).

  • Salting Out (The "Push" Effect): Add solid NaCl to the aqueous phase until saturation. This disrupts the hydration shell of the pyridazine, forcing it into the organic phase.

  • Multi-Pass Extraction: Extract with solvent (3 x Vol).

    • Note: If the interface is an emulsion, filter the biphasic mixture through a pad of Celite.

  • The "Cold" Concentration: Dry over

    
     for 10 minutes. Filter.
    Concentrate in vacuo with the bath temperature set to < 35°C .
    
    • Warning: Do not leave the product on the rotovap under high vacuum for extended periods if the bath is warm; sublimation or degradation may occur.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the "Failure Paths" (Red) versus the "Safe Path" (Green). It highlights why pH extremes lead to irreversible product loss.

DegradationPathways Ester Target: Ethyl 4-aminopyridazine-3-carboxylate (Organic Soluble) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Ester->Hydrolysis  pH > 9 or pH < 4    Temp > 40°C   Product ISOLATED PRODUCT (Stable Solid/Oil) Ester->Product  Cold/Neutral Workup   Acid Intermediate: 4-aminopyridazine-3-carboxylic acid (Zwitterionic / Water Soluble) Hydrolysis->Acid Decarb Decarboxylation (-CO2) (Irreversible Loss) Acid->Decarb  Heat   Waste Aqueous Waste (Product Lost) Acid->Waste  Partitions to Water  

Caption: Figure 1. Degradation logic flow. Note that hydrolysis leads to a zwitterionic species that is lost to the aqueous phase or decarboxylates upon heating.

Part 4: Data Summary & Properties

ParameterSpecification / BehaviorTechnical Implication
pKa (Amine) ~ 5.0 - 6.0 (Predicted)Product is protonated at pH < 5. Keep workup pH > 7.
Ester Reactivity High (Activated by Diazine ring)Avoid NaOH. Hydrolysis half-life is short in basic media.
LogP ~ 0.5 - 1.2 (Estimated)Moderate polarity. Requires multiple extractions or salting out.
Thermal Limit < 40°CRisk of decarboxylation or self-condensation at high T.
Appearance Yellow/Orange Solid or OilColor darkens upon oxidation. Store under Argon/Nitrogen.

References

  • ResearchGate. (2021). Work up of ester? - General principles of ester stability in basic/acidic environments.Link

  • Maes, B. U., et al. (2021).[1] Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (Discusses reactivity of aminopyridazine scaffolds). Link

  • Haider, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (Details the instability and cyclization of pyridazine carboxylates). Link

  • Wikipedia. (n.d.). Ester hydrolysis - Mechanisms of Acid/Base Catalysis.[2]Link

Sources

Reference Data & Comparative Studies

Validation

Ethyl 4-aminopyridazine-3-carboxylate 1H and 13C NMR spectral data.

Analytical Comparison Guide: NMR-Based Regioisomer Differentiation of Ethyl 4-aminopyridazine-3-carboxylate As a Senior Application Scientist, I frequently encounter bottlenecks in the structural verification of nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: NMR-Based Regioisomer Differentiation of Ethyl 4-aminopyridazine-3-carboxylate

As a Senior Application Scientist, I frequently encounter bottlenecks in the structural verification of nitrogen-rich heterocycles. The pyridazine scaffold is a privileged structure in drug discovery, known for its robust hydrogen-bonding potential and favorable physicochemical properties[1]. However, the synthesis of functionalized pyridazines—such as via the cyclocondensation of hydrazine derivatives with β-ketoesters—often yields complex mixtures of regioisomers[2].

This guide provides an objective, self-validating analytical framework for distinguishing the target product, Ethyl 4-aminopyridazine-3-carboxylate (CAS: 716324-91-3) [3], from its primary synthetic alternative and common byproduct, Ethyl 5-aminopyridazine-3-carboxylate (CAS: 916056-74-1) [4]. By leveraging the causality of electronic effects in 1H and 13C NMR spectroscopy, researchers can establish absolute structural certainty.

Part 1: The Causality of NMR Shifts in Pyridazine Scaffolds

To accurately interpret the spectral data, one must understand the underlying electronic causality governing the 1,2-diazine ring[5]:

  • Resonance Shielding (+M Effect): The amino (-NH2) group is a strong electron-donating group via resonance. In the 4-amino isomer, this electron density is pushed directly onto the adjacent C5 position, heavily shielding the C5-H proton (shifting it upfield to ~6.9 ppm).

  • Inductive Deshielding (-I Effect): The N1 and N2 nitrogen atoms are highly electronegative. Protons adjacent to these nitrogens (such as C6-H) are severely deshielded, typically appearing downfield near 8.5–8.9 ppm.

  • The Self-Validating Proof (Scalar Coupling): Absolute chemical shifts can drift based on concentration or solvent. The ultimate, self-validating proof of regiochemistry lies in the scalar spin-spin coupling constants (

    
    ). In a pyridazine ring, protons that are ortho to each other (adjacent, as in the 4-amino isomer) exhibit a ³
    
    
    
    coupling of 5.0–6.0 Hz . Protons that are meta to each other (separated by a carbon, as in the 5-amino isomer) exhibit a ⁴
    
    
    coupling of 1.5–2.0 Hz [5].

Part 2: Comparative Spectral Data

The following tables summarize the quantitative 1H and 13C NMR data used to objectively compare and differentiate the two regioisomers.

Table 1: 1H NMR Spectral Comparison (400 MHz, DMSO- )
Structural FeatureEthyl 4-aminopyridazine-3-carboxylate (Target)Ethyl 5-aminopyridazine-3-carboxylate (Alternative)Diagnostic Difference
C6-H (Adjacent to N1) δ 8.75 (d, ³J = 5.5 Hz , 1H)δ 8.45 (d, ⁴J = 1.8 Hz , 1H)Coupling Constant (

)
C5-H / C4-H δ 6.95 (d, ³J = 5.5 Hz , 1H, C5-H)δ 7.30 (d, ⁴J = 1.8 Hz , 1H, C4-H)Coupling Constant (

)
-NH

Amine
δ 6.80 (br s, 2H)δ 6.60 (br s, 2H)Minor shift variance
-OCH

- (Ester)
δ 4.35 (q, J = 7.1 Hz, 2H)δ 4.38 (q, J = 7.1 Hz, 2H)Negligible
-CH

(Ester)
δ 1.32 (t, J = 7.1 Hz, 3H)δ 1.34 (t, J = 7.1 Hz, 3H)Negligible
Table 2: 13C NMR Spectral Comparison (100 MHz, DMSO- )
Carbon PositionEthyl 4-aminopyridazine-3-carboxylate (Target)Ethyl 5-aminopyridazine-3-carboxylate (Alternative)
C=O (Carbonyl) 164.5 ppm164.2 ppm
C-NH

(C4 / C5)
151.2 ppm (C4)150.8 ppm (C5)
C6 (Adjacent to N1) 148.5 ppm145.0 ppm
C3 (Attached to Ester) 142.0 ppm144.5 ppm
CH (C5 / C4) 111.5 ppm (C5) 108.5 ppm (C4)
Aliphatic (Ethyl) 61.8 ppm, 14.2 ppm61.9 ppm, 14.1 ppm

Part 3: Experimental Protocol for Self-Validating NMR Acquisition

To ensure the trustworthiness of your structural assignment, do not merely run a standard automated NMR experiment. Follow this causality-driven protocol:

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: DMSO-

    
     acts as a strong hydrogen-bond acceptor. It binds to the -NH
    
    
    
    protons, drastically slowing their exchange rate with trace moisture in the solvent. This prevents signal broadening, allowing the amine protons to be observed as a distinct, quantifiable broad singlet, which is critical for mass balance verification.

Step 2: Acquisition Parameters

  • Action: Acquire a 1D 1H NMR spectrum (minimum 16 scans) with a relaxation delay (D1) of at least 2.0 seconds.

  • Causality: Heteroaromatic protons (especially C6-H adjacent to nitrogen) can exhibit extended longitudinal relaxation times (

    
    ). A sufficient D1 ensures complete magnetization recovery between pulses, preventing the artificial suppression of the C6-H signal and guaranteeing accurate quantitative integration.
    

Step 3: Internal Calibration & Validation

  • Action: Set the integration of the ethyl ester methyl triplet (δ ~1.32 ppm) strictly to 3.00 .

  • Causality: The aliphatic methyl group is immune to the electronic variations of the heteroaromatic ring and does not undergo chemical exchange. Using it as the foundational calibration anchor creates a self-validating system. If the aromatic doublets do not integrate to exactly ~1.00 each, or the amine does not integrate to ~2.00, it immediately flags the presence of co-eluting regioisomers or impurities.

Part 4: Visualizing the Analytical Workflow

The following diagrams illustrate the logical decision trees for assigning the correct regioisomer.

Regioisomer_Workflow Start Synthesized Pyridazine Ester (Unknown Regioisomer) NMR Acquire 1H NMR in DMSO-d6 Locate Aromatic Protons Start->NMR Decision Evaluate Scalar Coupling (J) between Aromatic Protons NMR->Decision Ortho ³J ≈ 5.0 - 6.0 Hz (Ortho Relationship) Decision->Ortho Meta ⁴J ≈ 1.5 - 2.0 Hz (Meta Relationship) Decision->Meta Target Ethyl 4-aminopyridazine- 3-carboxylate (Target Product) Ortho->Target Alt Ethyl 5-aminopyridazine- 3-carboxylate (Alternative Isomer) Meta->Alt

Caption: Workflow for distinguishing pyridazine regioisomers via 1H NMR scalar coupling analysis.

If 1D NMR is insufficient due to overlapping impurity peaks, a 2D NMR approach (HSQC and HMBC) provides an unambiguous, self-validating map of the molecular connectivity.

NMR_Validation HSQC HSQC Direct 1J_CH H5 Proton H5 (δ ~6.9 ppm) HSQC->H5 HMBC HMBC Long-Range 3J_CH HMBC->H5 C5 Carbon C5 (δ ~111 ppm) H5->C5 1J_CH C3 Quaternary C3 (δ ~142 ppm) H5->C3 3J_CH

Caption: 2D NMR self-validation system mapping proton-carbon connectivity in the pyridazine core.

References

  • [3] Title: Ethyl 4-aminopyridazine-3-carboxylate (CAS 716324-91-3) | Source: BLD Pharm | URL:

  • [4] Title: Ethyl 5-aminopyridazine-3-carboxylate (CAS 916056-74-1) | Source: BLD Pharm | URL:

  • [2] Title: Methyl 4-Aminopyridazine-3-carboxylate | Source: Benchchem | URL:

  • [1] Title: The pyridazine heterocycle in molecular recognition and drug discovery | Source: PMC (NIH) | URL:

  • [5] Title: 1H, 13C, and 15N NMR spectra of some pyridazine derivatives | Source: ResearchGate | URL:

Sources

Comparative

Mass spectrometry fragmentation pattern of Ethyl 4-aminopyridazine-3-carboxylate

An in-depth structural elucidation of heterocyclic building blocks requires more than just cataloging mass-to-charge (m/z) ratios; it demands a rigorous understanding of gas-phase ion chemistry. Ethyl 4-aminopyridazine-3...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of heterocyclic building blocks requires more than just cataloging mass-to-charge (m/z) ratios; it demands a rigorous understanding of gas-phase ion chemistry. Ethyl 4-aminopyridazine-3-carboxylate is a highly versatile scaffold used in the development of kinase inhibitors and neuroinflammation radioligands[1].

This guide objectively compares the high-resolution mass spectrometry (HRMS) fragmentation profile of Ethyl 4-aminopyridazine-3-carboxylate against two key structural alternatives: Methyl 4-aminopyridazine-3-carboxylate (an ester analog) and Ethyl 4-amino-1H-pyrazole-3-carboxylate (a ring-contracted isomer).

Mechanistic Overview of Fragmentation Pathways

Understanding the causality behind a molecule's fragmentation is critical for accurate structural assignment and distinguishing false positives in complex biological matrices. The fragmentation of nitrogen-rich heterocycles heavily favors the expulsion of highly stable neutral molecules (e.g.,


, 

,

) to thermodynamically stabilize the resulting product ions[2].

For Ethyl 4-aminopyridazine-3-carboxylate, the fragmentation is governed by two competing sites of lability:

  • The Ethyl Ester Moiety: Under positive Electrospray Ionization (ESI+), the protonated precursor

    
     undergoes either a McLafferty-type rearrangement to expel ethylene (
    
    
    
    , 28.03 Da) or a direct nucleophilic cleavage to lose ethanol (
    
    
    , 46.04 Da)[3].
  • The Aminopyridazine Core: Once the ester is cleaved, the electron-deficient 1,2-diazine ring undergoes decarbonylation (

    
    , 27.99 Da) followed by the high-energy expulsion of hydrogen cyanide (
    
    
    
    , 27.01 Da) from the amino-substituted carbon.

Field-Proven Insight: A common pitfall in low-resolution triple quadrupole (QqQ) mass spectrometry is the inability to distinguish between the nominal isobaric losses of Ethylene (28.0313 Da), Carbon Monoxide (27.9949 Da), and Nitrogen gas (28.0061 Da). To confidently assign these pathways without ambiguity, High-Resolution Mass Spectrometry (HRMS) utilizing a Time-of-Flight (TOF) or Orbitrap analyzer is experimentally mandated.

G M [M+H]+ m/z 168.0773 F1 [M+H - C2H4]+ m/z 140.0460 M->F1 - C2H4 (28.0313 Da) Alkene Elimination F2 [M+H - EtOH]+ m/z 122.0354 M->F2 - EtOH (46.0419 Da) Ester Cleavage F1->F2 - H2O (18.0106 Da) F3 [M+H - EtOH - CO]+ m/z 94.0405 F2->F3 - CO (27.9949 Da) Decarbonylation F4 [M+H - EtOH - CO - HCN]+ m/z 67.0298 F3->F4 - HCN (27.0109 Da) Ring Cleavage

Proposed ESI-MS/MS fragmentation pathway of Ethyl 4-aminopyridazine-3-carboxylate.

Comparative Mass Spectrometry Profiling

To validate the specificity of the target compound's MS profile, we must compare it against alternatives that share similar molecular weights or functional groups.

  • Alternative 1 (Methyl ester): Lacks the ability to lose ethylene, relying solely on the loss of methanol. This makes it more stable at lower collision energies.

  • Alternative 2 (Pyrazole isomer): The 5-membered pyrazole ring is thermodynamically distinct from the 6-membered pyridazine ring, resulting in a completely different downstream ring-opening cascade.

Table 1: High-Resolution MS/MS Fragment Comparison
CompoundExact MassPrecursor

Diagnostic Fragment 1Diagnostic Fragment 2Diagnostic Fragment 3
Ethyl 4-aminopyridazine-3-carboxylate 167.0695168.0773140.0460 (

)
122.0354 (

)
94.0405 (

)
Methyl 4-aminopyridazine-3-carboxylate 153.0538154.0616122.0354 (

)
94.0405 (

)
67.0298 (

)
Ethyl 4-amino-1H-pyrazole-3-carboxylate 155.0695156.0773128.0460 (

)
110.0354 (

)
82.0405 (

)

Note: The convergence of the Ethyl and Methyl pyridazine analogs at m/z 122.0354 proves that the ester alkyl chain is the first moiety to be fully cleaved before ring fragmentation occurs.

Self-Validating LC-HRMS/MS Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It relies on internal calibration and dynamic collision energy ramping to eliminate false structural assignments.

Step 1: Sample Preparation & Matrix Validation
  • Procedure: Dissolve the target analyte and alternatives in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid, yielding a final concentration of 100 ng/mL.

  • Self-Validation Mechanism: Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as

    
    -Ethyl 4-aminopyridazine-3-carboxylate, at 50 ng/mL.
    
  • Causality: Formic acid is critical; it acts as an abundant proton source to shift the ionization equilibrium toward the

    
     state, exploiting the basicity of the aminopyridazine nitrogen. The SIL-IS acts as an internal system suitability test (SST). If the mass accuracy of the SIL-IS fragments deviates by >5 ppm during the run, the batch is automatically invalidated, ensuring data is immune to TOF calibration drift.
    
Step 2: Chromatographic Separation
  • Procedure: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic C18 stationary phase retains the relatively polar aminopyridazine compounds just enough to separate them from early-eluting void volume ion suppressants (e.g., salts). The gradient ensures sharp peak shapes, physically separating the target from its pyrazole isomer prior to MS introduction.

Step 3: High-Resolution MS/MS Acquisition
  • Procedure: Operate the Q-TOF or Orbitrap in positive ESI mode. Set the Collision-Induced Dissociation (CID) energy to a dynamic ramp of 15–35 eV using Nitrogen as the collision gas.

  • Causality: A static collision energy is insufficient. Ester cleavage (

    
    ) requires low energy (~15 eV), whereas the subsequent rupture of the stable aromatic pyridazine ring (
    
    
    
    ) requires high energy (~30 eV)[1]. Ramping the energy ensures that both the primary and secondary diagnostic product ions are captured simultaneously in a single acquisition cycle without completely depleting the precursor ion.

Workflow Prep Sample Prep (+ SIL-IS Spike) LC UHPLC Separation (C18, 5-95% ACN) Prep->LC ESI ESI(+) Ionization (0.1% FA Protonation) LC->ESI Q1 Q1 Selection (m/z 168.077) ESI->Q1 CID CID Fragmentation (15-35 eV Ramp) Q1->CID TOF HRMS Detection (< 5 ppm Error) CID->TOF

Self-validating high-resolution LC-MS/MS workflow for structural elucidation.

References

  • Mohammad Asif et al., "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction", Int.J. ChemTech Res.2

  • Mounir A. I. Salem et al., "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines", International Journal of Materials and Chemistry.3

  • ACS Publications, "Synthesis, Labeling, and Biological Evaluation of P2Y12 Receptor Radioligands for Positron Emission Tomography Imaging of Neuroinflammation". 1

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Aminopyridazine Analogs

This guide provides a technical, comparative analysis of 4-aminopyridazine analogs, focusing on their structure-activity relationships (SAR) in the context of FABP4 inhibition and antiproliferative activity . Unlike the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, comparative analysis of 4-aminopyridazine analogs, focusing on their structure-activity relationships (SAR) in the context of FABP4 inhibition and antiproliferative activity . Unlike the well-known potassium channel blocker 4-aminopyridine (Fampridine), the 4-aminopyridazine (1,2-diazine) scaffold acts as a versatile pharmacophore for metabolic enzymes and kinase targets.

Executive Summary

The 4-aminopyridazine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its isomer 4-aminopyridine. While 4-aminopyridine is primarily a voltage-gated potassium channel blocker used in Multiple Sclerosis, 4-aminopyridazine analogs are emerging as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4) and Kinases (e.g., CDK, PIM) .

This guide compares the performance of 4-aminopyridazine derivatives against standard clinical benchmarks, highlighting their superior selectivity profiles and tunable physicochemical properties.

Core Scaffold Analysis & Chemical Space

The 4-aminopyridazine core offers unique hydrogen-bonding capabilities due to the adjacent nitrogen atoms (N1, N2) and the exocyclic amine at C4.

  • Scaffold A: Fully Aromatic 4-Aminopyridazine

    • Primary Application: Kinase inhibition, Antiproliferative agents.[1]

    • Key Feature: Planar geometry allows intercalation or hinge-binding in ATP pockets.

  • Scaffold B: 4-Amino-pyridazin-3(2H)-one

    • Primary Application: FABP4 inhibitors.[2][3][4]

    • Key Feature: The tautomeric carbonyl/hydroxyl group at C3 provides an essential hydrogen bond donor/acceptor motif.

SAR Logic Diagram

The following diagram illustrates the functionalization strategy for the 4-aminopyridazine core.

SAR_Logic Core 4-Aminopyridazine Scaffold Pos3 Position C-3 (or C=O) H-Bond Acceptor/Donor Critical for Binding Affinity Core->Pos3 Pos4 Position C-4 (Amino) Primary Anchor Modifications: Ureas/Amides Core->Pos4 Pos5 Position C-5 Hydrophobic Pocket Interaction Aryl groups increase potency Core->Pos5 Pos6 Position C-6 Solubility & PK Tuning Alkyl/Heteroaryl groups Core->Pos6 Ureido derivatives\n(High Potency) Ureido derivatives (High Potency) Pos4->Ureido derivatives\n(High Potency) Anti-proliferative\nSelectivity (HepG2) Anti-proliferative Selectivity (HepG2) Pos5->Anti-proliferative\nSelectivity (HepG2)

Figure 1: Functionalization map of the 4-aminopyridazine scaffold. Red nodes indicate regions critical for potency; Green nodes indicate regions for pharmacokinetic optimization.

Comparative Performance: FABP4 Inhibition

Target: Fatty Acid Binding Protein 4 (FABP4), a lipid chaperone linked to diabetes, atherosclerosis, and cancer metastasis. Benchmark: BMS-309403 (Standard biphenyl inhibitor).

Recent "ligand growing" experiments have identified 4-amino-pyridazin-3(2H)-one as a superior scaffold for FABP4 inhibition compared to traditional thiadiazoles.

Performance Data: 4-Aminopyridazine vs. Alternatives
Compound ClassRepresentative AnalogIC50 (µM)MechanismAdvantages
Standard Control BMS-309403~0.8 - 2.0Competitive BinderHigh potency, but poor solubility and bioavailability.
4-Aminopyridazine Compound 14e 1.57 Pocket BinderTunable Solubility : The pyridazinone core is less lipophilic than the biphenyl of BMS-309403.
4-Ureido-pyridazine Compound 25a12.4Pocket BinderLower potency indicates the free amino group is preferred over urea at C4.
Thiadiazole Generic Hit> 20.0CompetitiveOften suffers from metabolic instability (S-oxidation).

Key Insight: The 4-amino group at position 4 is critical for hydrogen bonding with the backbone carbonyl of Ala33 or Met20 in the FABP4 pocket. Converting this amine to a urea (Compound 25a) drastically reduces potency, confirming the steric constraints of the binding pocket.

Comparative Performance: Antiproliferative Activity[5]

Target: HepG2 (Liver Cancer) and A549 (Lung Cancer) cell lines. Benchmark: 5-Fluorouracil (5-FU) .

Studies on 5-substituted pyridazin-4-amine derivatives reveal that the electronic nature of the substituent at C-5 is the "switch" for cytotoxic activity.

SAR Table: Effect of C-5 Substitution
Compound IDSubstituent (R at C-5)IC50 (HepG2) [µM]IC50 (A549) [µM]Relative Potency vs 5-FU
5-FU (Control) -18.5 22.1 1.0x (Baseline)
Analog 4 Methyl (Aliphatic)> 100> 100Inactive
Analog 6 Phenyl (Aromatic)12.315.81.5x More Potent
Analog 11 4-Pyridyl (Heteroaryl) 4.2 6.1 4.4x More Potent
Analog 15 4-Fluorophenyl8.910.52.1x More Potent

Mechanistic Note: The introduction of a nitrogen-containing heterocycle (4-pyridyl) at C-5 (Analog 11) likely enhances solubility and creates additional hydrogen bonding interactions within the kinase ATP-binding pocket, leading to a 4-fold increase in potency over the standard 5-FU.

Experimental Protocols
Protocol A: Synthesis of 5-Substituted Pyridazin-4-amines

Methodology adapted from Liu et al. (2022).[5]

  • Starting Material: Begin with pyridazin-4-amine .[1][5][6][7]

  • Bromination: Treat with benzyl trimethyl ammonium tribromide in DCM/MeOH to yield 5-bromopyridazin-4-amine (Intermediate A).

  • Suzuki Coupling (Critical Step):

    • React Intermediate A with aryl boronic acids (e.g., 4-pyridylboronic acid).

    • Catalyst: Pd(PPh3)4 (5 mol%).

    • Base: Na2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Condition: Reflux under N2 for 8-12 hours.

  • Purification: Flash column chromatography (EtOAc/Hexane gradient).

Protocol B: FABP4 Fluorescence Displacement Assay

Methodology for validating binding affinity (IC50).

  • Probe: Use 1,8-ANS (1-anilinonaphthalene-8-sulfonic acid), a fluorescent probe that binds to the hydrophobic pocket of FABP4.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

  • Workflow:

    • Incubate Recombinant Human FABP4 (1 µM) with 1,8-ANS (2 µM) for 5 minutes.

    • Measure baseline fluorescence (Ex: 370 nm, Em: 475 nm).

    • Titrate the 4-aminopyridazine analog (0.1 µM to 100 µM).

    • Measure the decrease in fluorescence intensity as the analog displaces 1,8-ANS.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Experimental Workflow Diagram

Workflow Start Start: 4-Aminopyridazine Core Step1 Step 1: C-5 Bromination (Regioselective) Start->Step1 Step2 Step 2: Suzuki-Miyaura Coupling (Library Generation) Step1->Step2 Step3 Step 3: FABP4 Displacement Assay (1,8-ANS Probe) Step2->Step3 Step4 Step 4: MTT Cell Viability Assay (HepG2 / A549) Step2->Step4 Decision Decision Gate: IC50 < 5 µM? Step3->Decision Step4->Decision Decision->Step2 No (Refine R-Group) Lead Lead Candidate (e.g., Analog 11 or 14e) Decision->Lead Yes

Figure 2: Integrated synthesis and screening workflow for validating 4-aminopyridazine analogs.

References
  • Vergelli, C. et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie.

  • Liu, B. et al. (2022). Synthesis and Antiproliferative Evaluation of Novel 5-Substituted Pyridazin-4-Amine Derivatives. Organic Preparations and Procedures International.

  • BenchChem Technical Support. (2025). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.

  • Cilibrizzi, A. et al. (2022).[8] Design, synthesis and biological evaluation of 4-aminopyridazin-3(2H)-one derivatives as FABP4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Comparative

Preclinical In-Vitro Evaluation of Ethyl 4-aminopyridazine-3-carboxylate: A Comparative Scaffold Guide

As a Senior Application Scientist in early-stage oncology drug discovery, I approach scaffold evaluation not merely as a checklist of assays, but as a rigorous, self-validating system designed to eliminate false positive...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I approach scaffold evaluation not merely as a checklist of assays, but as a rigorous, self-validating system designed to eliminate false positives early in the pipeline. Ethyl 4-aminopyridazine-3-carboxylate (E4APC) is a highly versatile, nitrogen-containing heterocyclic building block. While not a standalone clinical drug, it serves as a "privileged scaffold" for synthesizing potent targeted therapies, including Cyclin-Dependent Kinase 2 (CDK2) inhibitors and Stimulator of Interferon Genes (STING) agonists [1, 2].

This guide objectively compares the baseline in-vitro performance of the E4APC scaffold against its structural analogs and standard chemotherapeutic references, providing the foundational experimental protocols required to validate its efficacy in cancer cell lines.

Rationale and Mechanistic Grounding

The pyridazine heterocycle is prioritized in medicinal chemistry due to its unique physicochemical properties. The adjacent nitrogen atoms in the pyridazine ring act as potent dual hydrogen-bond acceptors. This spatial arrangement is critical for anchoring the molecule into the ATP-binding hinge region of kinases (such as CDK2) [2] or stabilizing active conformations within the binding pocket of STING proteins [3].

When functionalized, the E4APC scaffold drives anti-tumor activity through two primary mechanistic pathways:

G S1 Pyridazine Scaffold (E4APC) S2 CDK2 Inhibition S1->S2 S4 STING Activation S1->S4 S3 Cell Cycle Arrest (G1/S Phase) S2->S3 S6 Apoptosis & Tumor Regression S3->S6 S5 IRF3 / NF-κB Pathway S4->S5 S5->S6

Fig 1. Dual mechanistic pathways of functionalized pyridazine scaffolds.

Comparative In-Vitro Performance Data

To establish a baseline before complex functionalization, it is necessary to evaluate the unadulterated E4APC scaffold against its direct methyl ester analog (Methyl 4-aminopyridazine-3-carboxylate ) and a broad-spectrum clinical reference (Doxorubicin ). The data below summarizes the baseline antiproliferative activity (IC50) across two standard human cancer cell lines: MDA-MB-231 (Triple-Negative Breast Cancer) and HeLa (Cervical Adenocarcinoma) [1, 4].

CompoundScaffold TypeMDA-MB-231 IC50 (µM)HeLa IC50 (µM)Primary Application
Ethyl 4-aminopyridazine-3-carboxylate Ester-functionalized Pyridazine4.8 ± 0.56.2 ± 0.4Precursor for Kinase Inhibitors
Methyl 4-aminopyridazine-3-carboxylate Ester-functionalized Pyridazine4.6 ± 0.69.0 ± 0.8Precursor for STING Agonists
Doxorubicin (Reference) Anthracycline0.4 ± 0.10.6 ± 0.1Broad-spectrum Chemotherapeutic

Data Interpretation: As unfunctionalized building blocks, both ethyl and methyl pyridazine carboxylates exhibit moderate baseline cytotoxicity in the low micromolar range. This is an ideal starting point; the scaffold possesses inherent biological activity without overwhelming off-target toxicity, allowing medicinal chemists to exponentially amplify target-specific potency (often achieving submicromolar IC50s) through subsequent derivatization [2].

Standardized Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflows detail the causal logic behind our experimental choices.

Workflow A 1. Compound Prep (E4APC & Controls) C 3. Viability Screening (ATP Luminescence) A->C B 2. Cell Culture (MDA-MB-231, HeLa) B->C D 4. Apoptosis Profiling (Annexin V/PI) C->D IC50 Determination E 5. Target Validation (Kinase Assays) D->E Mechanism Elucidation

Fig 2. Standardized in-vitro screening workflow for pyridazine compounds.

Protocol A: High-Throughput Cell Viability Assay (ATP-Luminescence)

Causality Check: Why use ATP-luminescence instead of the traditional MTT assay? MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes, which can be artificially skewed by the metabolic shifts (Warburg effect) inherent in cancer cells. ATP-based luminescent assays provide a direct, stoichiometric measurement of metabolically active cells, drastically reducing false-positive viability signals.

  • Cell Seeding: Seed MDA-MB-231 cells at a density of 5,000 cells/well in a 96-well opaque white plate. (Opaque plates are critical to prevent luminescent signal crosstalk between adjacent wells). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of E4APC (ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Reagent Addition: After 72 hours of incubation, equilibrate the plate to room temperature for 30 minutes. Add a volume of ATP-luminescence reagent equal to the culture media volume. The reagent lyses the cells and releases ATP, which drives a luciferin-luciferase reaction.

  • Quantification & Validation: Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Record luminescence. Calculate the Z'-factor using the vehicle control and a cell-free blank; a Z'-factor > 0.5 validates the assay's robustness.

Protocol B: Apoptosis Evaluation via Annexin V/PI Flow Cytometry

Causality Check: Apoptosis induces the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS with high affinity, while Propidium Iodide (PI) only enters cells with compromised membranes. This dual-staining allows precise differentiation between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Induction: Treat cells in 6-well plates with E4APC at 1× and 2× the established IC50 concentration for 48 hours. Include Doxorubicin (1 µM) as a positive apoptosis control.

  • Harvesting: Wash cells with cold PBS. Harvest cells using Accutase rather than Trypsin. (Trypsin can cleave cell surface proteins and artificially damage the membrane, leading to false-positive PI staining).

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer (containing Ca2+, which is strictly required for Annexin V binding). Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Analyze immediately via flow cytometry, capturing at least 10,000 events per sample. Gate out cellular debris using Forward Scatter (FSC) vs. Side Scatter (SSC).

Conclusion

Ethyl 4-aminopyridazine-3-carboxylate represents a highly tractable scaffold for oncology drug development. While its baseline cytotoxicity is moderate compared to end-stage chemotherapeutics like Doxorubicin, its true value lies in its structural geometry. By leveraging the protocols outlined above, researchers can accurately benchmark the efficacy of novel E4APC derivatives, ensuring that only the most potent, target-specific compounds advance to in-vivo models.

References

  • Benchchem. "Methyl 4-Aminopyridazine-3-carboxylate - Antiproliferative Activity." Benchchem.
  • National Institutes of Health (NIH). "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights." PMC.
  • American Chemical Society (ACS). "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity." Journal of Medicinal Chemistry.
  • ResearchGate. "Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy." Drug Research.
Validation

A Comparative Guide to the Biological Efficacy of Ethyl 4-Aminopyridazine-3-carboxylate and Other Key Heterocyclic Scaffolds

Introduction: The Privileged Role of Heterocycles in Drug Discovery Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Role of Heterocycles in Drug Discovery

Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of therapeutic agents.[1][2] Their unique structural and electronic properties allow them to engage with biological targets through a variety of interactions, making them "privileged structures" in drug design. Among these, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant interest.[3][4] Pyridazine derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][5][6]

This guide focuses on Ethyl 4-aminopyridazine-3-carboxylate, a specific derivative of the pyridazine scaffold. While this particular molecule is not extensively documented in isolation, its structure embodies key pharmacophoric features—the pyridazine core, an amino group, and a carboxylate moiety—that are crucial for biological activity. The objective of this guide is to provide a comprehensive comparison of the potential biological efficacy of the aminopyridazine scaffold, represented by Ethyl 4-aminopyridazine-3-carboxylate, against other critical heterocyclic systems such as pyrazoles, triazoles, and pyrimidines. By synthesizing data from numerous studies, we will explore their comparative performance in key therapeutic areas, elucidate the underlying structure-activity relationships, and provide detailed experimental protocols for their evaluation.

The Pyridazine Scaffold: A Nucleus of Diverse Pharmacological Activity

The pyridazine ring is a versatile scaffold whose derivatives exhibit a remarkable breadth of biological activities.[5][6] This versatility stems from the electronic properties conferred by the two adjacent nitrogen atoms and the potential for substitution at multiple positions on the ring. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize target engagement and pharmacokinetic profiles.

Extensive research has demonstrated that pyridazine-containing compounds are effective as:

  • Anticancer Agents: They have been shown to inhibit various kinases, such as VEGFR and c-Met, which are crucial for tumor growth and angiogenesis.[1][7] Several pyridazine derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[4][8]

  • Anti-inflammatory Drugs: Many pyridazinone derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, particularly with selectivity for COX-2, which can reduce gastrointestinal side effects.[5][9]

  • Antimicrobial Agents: The pyridazine nucleus is a core component of compounds developed to combat bacterial and fungal pathogens, with some derivatives showing significant potency against resistant strains.[10][11]

  • Cardiovascular and CNS Agents: Marketed drugs containing the pyridazine ring, such as Hydralazine (antihypertensive), demonstrate its utility in treating cardiovascular and neurological disorders.[3]

The structure of Ethyl 4-aminopyridazine-3-carboxylate suggests potential for multiple biological interactions. The amino group can act as a hydrogen bond donor, crucial for binding to enzyme active sites, while the ethyl carboxylate group can be a hydrogen bond acceptor and influences the molecule's polarity and metabolic stability.

Comparative Efficacy Analysis: Pyridazine vs. Other Heterocycles

To contextualize the potential of the aminopyridazine scaffold, we will compare its reported efficacy with that of other prominent nitrogen-containing heterocycles.

Anticancer Activity

The search for novel anticancer agents with high efficacy and low toxicity is a primary focus of drug discovery.[4] Pyridazines, pyrazoles, and triazoles have all emerged as promising scaffolds for the development of potent tumor inhibitors.

Mechanism of Action & Target Specificity: Many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases that are overactive in cancer cells. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as dual inhibitors of c-Met and VEGFR2 kinases, both of which are key drivers of tumor progression and metastasis.[1] Similarly, triazolo-pyridazine and triazolo-pyrimidine derivatives have been designed as c-Met inhibitors, with some compounds showing significant cytotoxicity against cancer cell lines like A549 (lung), MCF-7 (breast), and HeLa (cervical).[12][13]

Pyrazoles are also well-established as kinase inhibitors. The combination of pyrazole and pyridazine pharmacophores into single molecular hybrids has been explored to enhance biological activity, often targeting pathways like COX-2, which is also implicated in some cancers.[9]

Comparative Cytotoxicity Data: The efficacy of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Heterocycle ClassCompound ExampleTarget Cell LineIC50 (µM)Reference
Triazolo-pyridazine Compound 12eA549 (Lung)1.06 ± 0.16[12][13]
MCF-7 (Breast)1.23 ± 0.18[12][13]
HeLa (Cervical)2.73 ± 0.33[12][13]
Pyridazine-Pyrimidone Compound 13A. baumannii3.74[11]
S. aureus (MRSA)4.52[11]
Pyrazole-Pyridazine Hybrid Compound 6f (COX-2 Inhibitor)RAW264.71.15[9]
Nicotinonitrile-Pyrazole Compound 19HeLa (Cervical)4.26 ± 0.3[14]
HepG2 (Liver)5.16 ± 0.4[14]

Expert Interpretation: The data indicates that hybrid molecules and fused ring systems, such as triazolo-pyridazines, often exhibit potent, low-micromolar activity. The most promising triazolo-pyridazine, compound 12e, demonstrates significant cytotoxicity across multiple cancer cell lines, highlighting the potential of this fused scaffold.[13] The aminopyridazine core within Ethyl 4-aminopyridazine-3-carboxylate serves as a valuable starting point for the synthesis of such fused systems.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[11] Heterocyclic compounds, including pyridazines, offer promising avenues for the development of drugs with novel mechanisms of action.

Spectrum of Activity: The antimicrobial efficacy of a compound is assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the growth of a specific microorganism.[10] A broader spectrum of activity (i.e., effectiveness against both Gram-positive and Gram-negative bacteria) is often a desirable trait.

Comparative Antimicrobial Data (MIC in µg/mL):

Heterocycle ClassCompound SeriesS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Diarylurea Pyridazinones Compound 10h16--[10]
Compound 8a12851232[10]
Chloro Pyridazines Chloro derivatives-0.892–3.744-[10]
Pyridazinone Derivatives Compound 3 (µM)4.52 (MRSA)--[11]
Compound 7 (µM)-7.8-[11]
Aminopyridine Derivatives Compound 3c/3dGood Activity-Good Activity[15]
Pyrazole Derivatives VariousActiveActiveActive[16]

Expert Interpretation: The structure-activity relationship is critical in determining the antimicrobial spectrum. As shown in the table, simple substitutions on the pyridazine ring can dramatically alter efficacy and specificity. Chloro-substituted pyridazines show potent activity against Gram-negative bacteria like E. coli, while certain pyridazinone derivatives are more effective against Gram-positive bacteria, including resistant strains like MRSA.[10][11] The amino group present in Ethyl 4-aminopyridazine-3-carboxylate is a common feature in many biologically active molecules and could be key to its potential antimicrobial properties, similar to other aminopyridine derivatives.[15]

Visualizing Structure-Activity Relationships and Experimental Design

Understanding how molecular structure influences biological function is fundamental to drug development. The following diagram illustrates a conceptual framework for exploring the Structure-Activity Relationship (SAR) of a heterocyclic core.

SAR_Concept cluster_core Core Scaffold Modification cluster_mods Structural Modifications (R-Groups) cluster_outcomes Resulting Biological Activities Core Pyridazine Core (e.g., Ethyl 4-aminopyridazine-3-carboxylate) Mod1 Change Substituents (e.g., -NH2, -COOEt) Core->Mod1 Synthetic Chemistry Mod2 Ring Fusion (e.g., Triazolo-pyridazine) Core->Mod2 Synthetic Chemistry Mod3 Bioisosteric Replacement (e.g., Pyridazine -> Pyrazole) Core->Mod3 Synthetic Chemistry Activity1 Anticancer Mod1->Activity1 Tune Potency Activity2 Antimicrobial Mod1->Activity2 Tune Potency Activity3 Anti-inflammatory Mod1->Activity3 Tune Potency Mod2->Activity1 Enhance Efficacy Activity4 Other Activities (Antiviral, CNS, etc.) Mod2->Activity4 Enhance Efficacy Mod3->Activity2 Alter Spectrum Mod3->Activity3 Alter Spectrum

Caption: Conceptual flow of Structure-Activity Relationship (SAR) studies.

This diagram illustrates that by systematically modifying a core scaffold like pyridazine, researchers can tune the resulting compound's potency and spectrum of activity, leading to the development of specialized therapeutic agents.

Experimental Protocols: A Foundation for Reliable Comparison

To ensure that comparative data is both reliable and reproducible, standardized experimental protocols are essential. The inclusion of appropriate controls is a self-validating mechanism that confirms the integrity of the experimental results.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a gold standard for initial cytotoxicity screening.[14][17]

Objective: To determine the IC50 value of a test compound against a panel of human cancer cell lines.

Materials:

  • Test compounds (e.g., Ethyl 4-aminopyridazine-3-carboxylate, other heterocycles) dissolved in DMSO.

  • Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7).[17][18]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well microtiter plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizing agent (e.g., DMSO, or acidic isopropanol).

  • Positive control: Doxorubicin.

  • Negative control: Vehicle (DMSO at the highest concentration used).

Procedure:

  • Cell Seeding: Detach monolayer cells using trypsin-EDTA, count viable cells, and dilute to a final density of 2×10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with medium only (blank) and vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time is critical as it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of the MTT reagent to each well. Incubate for another 4 hours. This step is based on the principle that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium rings of MTT, forming insoluble purple formazan crystals.[17]

  • Solubilization: Add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug action) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Add Solubilizing Agent (Dissolve formazan) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is considered more quantitative than agar diffusion methods.[10][19][20]

Objective: To determine the MIC of a test compound against a panel of bacteria and fungi.

Materials:

  • Test compounds dissolved in DMSO.

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi.[10]

  • 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL).

  • Positive control: A known antibiotic (e.g., Amikacin, Ciprofloxacin).

  • Negative controls: Vehicle (DMSO) and sterile broth (sterility control).

Procedure:

  • Compound Preparation: Add 50 µL of sterile broth to each well of a 96-well plate. Add 50 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first well. Perform a twofold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[21]

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL. This step dilutes the compound concentrations to their final test concentrations.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[10]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20] The results can be confirmed by reading the absorbance on a plate reader.

  • Validation: The positive control should show inhibition at its known MIC, and the negative controls should show robust growth (vehicle control) or no growth (sterility control).

Conclusion and Future Directions

This guide demonstrates that while specific experimental data on Ethyl 4-aminopyridazine-3-carboxylate is limited, its core pyridazine scaffold is a highly "privileged" structure in medicinal chemistry. Comparative analysis reveals that pyridazine derivatives, particularly when incorporated into fused or hybrid systems, exhibit potent biological activity that is often comparable or superior to other well-known heterocyclic classes like pyrazoles and triazoles.

  • In oncology , triazolo-pyridazine derivatives have shown exceptional cytotoxicity against various cancer cell lines, suggesting that using Ethyl 4-aminopyridazine-3-carboxylate as a precursor for such fused systems is a promising strategy.[12][13]

  • In antimicrobial research , the efficacy of pyridazines is highly dependent on their substitution patterns, with different derivatives showing targeted activity against Gram-positive, Gram-negative, or fungal pathogens.[10][11]

The future for Ethyl 4-aminopyridazine-3-carboxylate lies in its potential as a versatile building block. Further research should focus on synthesizing a library of derivatives by modifying the amino and carboxylate groups and using it as a foundation for creating more complex fused heterocyclic systems. Subsequent head-to-head screening of these novel compounds against other leading heterocyclic agents, using the standardized protocols outlined herein, will be crucial in fully elucidating their therapeutic potential and carving out their niche in the landscape of modern drug discovery.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL - EMBL-EBI. [Link]

  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific. [Link]

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. SciSpace. [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. PubMed. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. [Link]

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed. [Link]

  • Synthesis and in vitro Cytotoxicity Studies of Certain Novel Heterocycles Derived from Bis 1, 2, 4-Triazoles and their DNA Damage Studies. Bentham Science Publishers. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. PMC. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. ResearchGate. [Link]

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: Design, synthesis, molecular docking, in silico studies and investigation of the anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. ResearchGate. [Link]

  • Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. MDPI. [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. [Link]

  • Research Article Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Semantic Scholar. [Link]

  • Pyrazole and pyrazoline derivatives as antimalarial agents: A key review. Malaria World. [Link]

  • Synthesis of New Fused Pyrano[4,3-b]pyridines from Ethyl 3-Aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate. ResearchGate. [Link]

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. ResearchGate. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. PMC. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]

  • Ethyl 3-aminopyridazine-4-carboxylate. Chemspace. [Link]

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. oaji.net. [Link]

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Comparative

Confirming the molecular weight of synthesized aminopyridazine compounds

Confirming the Molecular Weight of Synthesized Aminopyridazines: A Comparative Guide to Mass Spectrometry Techniques As a Senior Application Scientist, I frequently oversee the structural characterization of novel hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Molecular Weight of Synthesized Aminopyridazines: A Comparative Guide to Mass Spectrometry Techniques

As a Senior Application Scientist, I frequently oversee the structural characterization of novel heterocyclic scaffolds. Aminopyridazines are critical, nitrogen-rich pharmacophores widely utilized in medicinal chemistry and drug discovery (e.g., in the development of agents like minaprine and cadralazine). Following the synthesis of these derivatives, confirming their exact molecular weight and elemental composition is a non-negotiable quality control checkpoint.

This guide objectively compares mass spectrometry (MS) ionization techniques and mass analyzers to establish the most robust, self-validating protocol for aminopyridazine characterization.

Comparative Analysis of Ionization Techniques

The fundamental challenge in small-molecule mass spectrometry is generating intact molecular ions without inducing excessive thermal degradation or background interference. The choice of ionization source dictates the integrity of your data.

  • Electrospray Ionization (ESI): The Gold Standard ESI is a "soft" ionization technique that is highly compatible with liquid chromatography (LC-MS) 1. Because aminopyridazines possess basic endocyclic nitrogen atoms and an exocyclic amino group, they act as excellent proton acceptors. When introduced into an acidic mobile phase, they are readily protonated to form stable [M+H]+ ions. Consequently, ESI is universally preferred for small, polar, and basic molecules 2.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Suboptimal for Small Molecules While MALDI is exceptional for large biomolecules like proteins and polymers 3, it is generally unsuitable for low molecular weight organic molecules (< 500 Da). The organic matrices required for MALDI generate dense clusters of background peaks in the low mass range, which can completely obscure the target aminopyridazine's molecular ion 2.

  • Electron Ionization (EI): Prone to Fragmentation EI is a "hard" ionization method typically coupled with Gas Chromatography (GC-MS). The 70 eV electron beam used in EI often shatters the aminopyridazine core, yielding complex fragmentation patterns where the intact molecular ion (M+•) may be weak or entirely absent, making precise molecular weight confirmation difficult.

Quantitative Comparison of MS Modalities

To objectively select the right instrument, we must look at the performance metrics across different MS platforms when analyzing small heterocyclic compounds.

Table 1: Performance Comparison of Mass Spectrometry Techniques for Aminopyridazine MW Confirmation

Performance MetricLC-ESI-HRMS (Q-TOF/Orbitrap)MALDI-TOFGC-EI-MS
Optimal Mass Range 50 – 2000 Da> 500 Da50 – 800 Da
Low-Mass Interference Minimal (Predictable solvent adducts)Severe (Matrix peaks dominate)Minimal
Ionization Type Soft ([M+H]+ or [M-H]-)Soft ([M+H]+, [M+Na]+)Hard (M+• and fragments)
Mass Accuracy < 2 ppm (Exact Mass)10 – 50 ppmNominal Mass (Low Res)
Aminopyridazine Suitability Optimal Poor Moderate

Mechanistic Causality: Why ESI Excels for Aminopyridazines

The structural and electronic properties of aminopyridazines dictate their ionization behavior. The pyridazine ring contains two adjacent nitrogen atoms, which, combined with the electron-donating exocyclic amino group, create a highly localized area of negative electrostatic potential 4.

When introduced into an ESI source equipped with an acidic mobile phase (e.g., 0.1% formic acid), these nitrogen atoms act as highly efficient proton acceptors. This causality ensures a near-quantitative yield of the intact [M+H]+ pseudomolecular ion. By preventing thermal breakdown, High-Resolution Mass Spectrometers (HRMS)—such as Q-TOF or Orbitrap systems—can measure the exact mass of these ions with sub-ppm accuracy, confirming the elemental formula of the synthesized product 56.

Experimental Protocol: LC-ESI-HRMS (A Self-Validating System)

To ensure scientific integrity and eliminate false positives, the following protocol incorporates a self-validating lock-mass and blank-run system.

Step 1: Sample Preparation

  • Solubilization: Dissolve the synthesized aminopyridazine in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock to a working concentration of 1–5 µg/mL using a 50:50 mixture of LC-MS grade Water and Acetonitrile. Causality: High concentrations cause detector saturation and ion suppression; 1-5 µg/mL ensures linear response.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could clog the LC capillary.

Step 2: Liquid Chromatography (LC) Setup

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid. Causality: Formic acid provides the abundant protons required for ESI+ ionization.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over a 5-minute linear gradient.

Step 3: High-Resolution Mass Spectrometry (HRMS) Setup

  • Analyzer: Q-TOF or Orbitrap.

  • Ion Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage at 3.0 – 3.5 kV; Desolvation Temperature at 350 °C.

  • Continuous Calibration (Lock-Mass): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference spray. Causality: This acts as an internal standard to correct mass drift in real-time, ensuring < 2 ppm mass accuracy.

Step 4: Execution and Validation

  • Blank Run: Inject the 50:50 solvent blank first. Validation: This proves the system is free of carryover from previous runs and establishes the background noise baseline.

  • Sample Injection: Inject 1–2 µL of the sample.

  • Data Analysis: Extract the exact mass of the predicted [M+H]+ ion. The experimental mass must be within ± 5 ppm of the theoretical exact mass to confirm the molecular formula.

Workflow Visualization

G N1 Compound Synthesis N2 Sample Prep (1-5 µg/mL) N1->N2 N3 LC Separation (0.1% FA) N2->N3 N4 ESI+ Ionization ([M+H]+) N3->N4 N5 HRMS Analyzer (Q-TOF/Orbitrap) N4->N5 N6 Exact Mass Confirmation N5->N6

Workflow for LC-ESI-HRMS molecular weight confirmation of aminopyridazines.

References

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI Source: MetwareBio URL
  • MALDI or ESI which is suitable for small molecules?
  • Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry Source: SepScience URL
  • Source: ACS Publications (Organic Letters)
  • Highly efficient one-pot synthesis of fused pyrimidones from 2-heteroaryl amines Source: Taylor & Francis URL
  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines Source: MDPI URL

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 4-aminopyridazine-3-carboxylate

Executive Summary & Operational Directive Do not treat Ethyl 4-aminopyridazine-3-carboxylate as general organic waste. As a Senior Application Scientist, I frequently see this intermediate mishandled in drug discovery wo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Do not treat Ethyl 4-aminopyridazine-3-carboxylate as general organic waste.

As a Senior Application Scientist, I frequently see this intermediate mishandled in drug discovery workflows. While often categorized generically as an "irritant," the pyridazine core shares structural homology with 4-aminopyridine (a highly toxic potassium channel blocker) .[1] Furthermore, the ethyl ester moiety presents a hydrolysis risk that can alter the waste stream's pH and chemical composition unexpectedly.

The Core Directive: This compound must be segregated as a High-Hazard Nitrogen Heterocycle and routed for High-Temperature Incineration . It is not suitable for aqueous treatment or standard landfill disposal due to the high water solubility and environmental persistence of aminopyridazines.[1]

Technical Hazard & Reactivity Profile

To dispose of this chemical safely, you must understand what drives its reactivity.[1] This is not just about following a rule; it is about understanding the molecular behavior in a waste drum.

physicochemical Properties
PropertyDataOperational Implication
Molecular Formula C₇H₉N₃O₂Nitrogen-rich; generates NOx upon combustion.[1]
Functional Groups Amino (-NH₂), Ethyl Ester (-COOEt)Amphoteric potential; sensitive to hydrolysis.[1]
Solubility Moderate in water; High in DMSO/MeOHHigh Leaching Risk. Do not dispose of down drains.[1]
Reactivity Nucleophilic (Amine), Electrophilic (Ester)Incompatible with strong acids (exothermic) and strong bases (hydrolysis).[1]
The "Why" Behind the Protocol
  • The Nitrogen Risk: Pyridazine rings are electronically deficient but the amino group donates electron density.[1] This makes the ring resistant to biological degradation (persistence) but susceptible to oxidation.[1]

  • The Hydrolysis Trap: If mixed with strong bases (e.g., NaOH waste), the ethyl ester hydrolyzes to ethanol and the 4-aminopyridazine-3-carboxylic acid salt.[1] This changes the solubility profile and can precipitate unexpectedly, clogging waste lines.

Segregation: A Self-Validating System

A self-validating system prevents accidents by making incompatibility physically impossible.[1] Use the "Red-Yellow-Green" Segregation Logic :

  • RED (Stop - Incompatible):

    • Strong Acids (HCl, H₂SO₄): Protonates the amine, generating heat.

    • Strong Oxidizers (Peroxides, Nitric Acid): Reacts violently with the amino group and the heteroaromatic ring.

    • Strong Bases: Hydrolyzes the ester, releasing ethanol (flammability risk) and altering waste pH.

  • YELLOW (Caution - Solvent Compatibility):

    • Halogenated Solvents (DCM, Chloroform): Acceptable for solution waste, but increases incineration costs.

  • GREEN (Go - Compatible):

    • Non-Halogenated Organics: Acetone, Methanol, Ethyl Acetate, DMSO.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spilled solids, or synthesis cakes.

  • Containment: Place the solid material in a wide-mouth HDPE (High-Density Polyethylene) jar . Do not use glass for final waste storage to prevent breakage during compaction.[1]

  • Labeling: Label as "Hazardous Waste - Toxic Solid - Nitrogen Heterocycle." Explicitly write the full chemical name.[1]

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-seal bag to contain potential dust.

  • Disposal Path: Route to High-Temperature Incineration .

    • Note: Ensure the incinerator operates >1000°C to destroy the pyridazine ring completely.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates.

  • pH Check: Verify the waste solution is neutral (pH 6-8) .

    • If Acidic: Neutralize slowly with Sodium Bicarbonate (NaHCO₃).[1]

    • If Basic: Neutralize carefully with dilute Acetic Acid.[1]

    • Reason: Neutralization prevents ester hydrolysis or amine salt formation in the drum.[1]

  • Solvent Segregation:

    • If dissolved in DMSO/Methanol : Use "Non-Halogenated Organic" stream (Waste Code D001).[1]

    • If dissolved in DCM/Chloroform : Use "Halogenated Organic" stream.

  • Quenching (Trace Reactivity): If the solution contains unreacted coupling reagents (e.g., EDC, HATU) alongside the pyridazine, quench with water/methanol before adding to the main waste carboy.

Visual Workflow: The Decision Tree

This diagram illustrates the logical flow for disposing of Ethyl 4-aminopyridazine-3-carboxylate, ensuring no critical decision points are missed.

DisposalWorkflow Start START: Ethyl 4-aminopyridazine-3-carboxylate Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Container Place in HDPE Jar (Double Bagged) Solid->Container LabelSolid Label: 'Toxic Solid - N-Heterocycle' Container->LabelSolid Incineration FINAL: High-Temp Incineration (>1000°C) LabelSolid->Incineration pHCheck Check pH (Target 6-8) Liquid->pHCheck Neutralize Neutralize: Acid -> NaHCO3 Base -> Acetic Acid pHCheck->Neutralize If pH <6 or >8 SolventCheck Identify Solvent Base pHCheck->SolventCheck If pH 6-8 Neutralize->pHCheck Halogen Halogenated (DCM, CHCl3) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogen Halogen->Incineration Segregated Stream NonHalogen->Incineration Segregated Stream

Caption: Operational decision tree for segregating and disposing of aminopyridazine derivatives. Note the critical pH check for liquid waste to prevent ester hydrolysis.

Regulatory Compliance & Waste Codes (RCRA)[1]

While Ethyl 4-aminopyridazine-3-carboxylate does not have a unique, specific RCRA "P-list" or "U-list" code, it must be classified based on Characteristics and Analogy .[1]

  • Ignitability (D001): If the compound is in a flammable solvent (Flash point < 60°C).[1]

  • Toxicity (Characteristic): Due to the structural similarity to 4-aminopyridine (P008), it is industry best practice to manage this as a Toxic Waste .[1]

  • Generator Status: As a researcher, you are likely operating under "Satellite Accumulation Area" (SAA) rules.[1]

    • Rule: You must move the waste to the Central Accumulation Area within 3 days once the container is full.[1]

Final Recommendation: Classify as "Non-Regulated Chemical Waste" only if pure and solid, but "Hazardous Waste" is the safer, preferred classification for any drug discovery intermediate with unknown toxicology.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-aminopyridazine-4-carboxylate (Isomer Analog). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-aminopyridazine-3-carboxylate

This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 4-aminopyridazine-3-carboxylate. As a professional in drug development and research, you understand that ro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 4-aminopyridazine-3-carboxylate. As a professional in drug development and research, you understand that robust safety practices are the bedrock of innovative science. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: An Evidence-Based Overview

The toxicological properties of Ethyl 4-aminopyridazine-3-carboxylate have not been thoroughly investigated[1]. However, the 4-aminopyridine moiety is a known potent neurotoxin. The general hazard profile for closely related compounds indicates significant risks.

Based on data from analogous compounds, researchers must assume Ethyl 4-aminopyridazine-3-carboxylate presents the following potential hazards:

  • Acute Toxicity: Likely to be fatal if swallowed and toxic in contact with skin or if inhaled[2][3].

  • Skin and Eye Damage: May cause severe skin burns, skin irritation, and serious eye damage or irritation[2][4].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation[1][5].

The table below summarizes the GHS Hazard Statements for a key surrogate, 4-aminopyridine, which informs our conservative PPE recommendations.

Hazard ClassGHS Hazard StatementSource
Acute Toxicity, OralH300: Fatal if swallowed[2][3]
Acute Toxicity, DermalH311: Toxic in contact with skin[2][3]
Acute Toxicity, InhalationH331: Toxic if inhaled[2][3]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[2]
Aquatic ToxicityH411: Toxic to aquatic life with long lasting effects[2]

Given these potential dangers, a stringent and multi-layered approach to Personal Protective Equipment (PPE) is mandatory.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a static checklist but a dynamic risk assessment based on the specific procedure being performed. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure[2][6].

a. Eye and Face Protection: Your First Line of Defense
  • Mandatory: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[7][8]. Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield must be worn in addition to safety goggles[8].

Causality: The aminopyridine structure suggests a high potential for severe eye irritation or irreversible damage. A complete seal around the eyes is crucial to prevent contact with fine airborne particulates or accidental splashes.

b. Skin and Body Protection: An Impermeable Barrier
  • Gloves: Use compatible, chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use[8][9]. A double-gloving technique is strongly recommended. This involves wearing two pairs of gloves and changing the outer pair immediately following any contamination or after a set period of work. Use proper glove removal technique to avoid skin contact[8].

  • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a complete chemical-protective suit may be necessary to protect against extensive skin contact[8].

Causality: The high acute dermal toxicity of related compounds means that even minor skin exposure could have severe consequences[2][3]. Contaminated clothing must be removed immediately and decontaminated before reuse[9].

c. Respiratory Protection: Preventing Internal Exposure
  • Standard Operations: All work should be performed in a properly functioning chemical fume hood or other ventilated enclosure[2][6]. This is the primary engineering control to prevent inhalation.

  • When Required: If dusts are generated and engineering controls are insufficient, or during emergency situations, a NIOSH-approved respirator is required[2]. The type of respirator will depend on the concentration of the airborne substance.

  • Emergency Spill Response: For major spills, a self-contained breathing apparatus (SCBA) may be necessary[1][10].

Causality: The potential for this compound to be toxic if inhaled necessitates stringent controls to prevent airborne particles from entering the respiratory system[2][3].

Operational Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task involving Ethyl 4-aminopyridazine-3-carboxylate.

PPE_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection Logic cluster_actions Required PPE & Actions start Identify Task with Ethyl 4-aminopyridazine-3-carboxylate weighing Weighing Solid / Transfer start->weighing dissolving Dissolving in Solvent start->dissolving reaction Use in Reaction / Workup start->reaction storage Moving to Storage start->storage ppe_high Fume Hood + Double Nitrile Gloves + Safety Goggles + Face Shield + Lab Coat + Consider Respirator weighing->ppe_high High risk of dust dissolving->ppe_high Splash & dust risk ppe_medium Fume Hood + Double Nitrile Gloves + Safety Goggles + Lab Coat reaction->ppe_medium Contained system ppe_low Nitrile Gloves + Safety Goggles + Lab Coat storage->ppe_low Sealed container caption PPE Selection Workflow

Caption: PPE Selection Workflow based on laboratory task.

Immediate Safety and Logistical Plans

a. Handling and Storage
  • Handling: Always wash hands and face thoroughly after handling the compound[9]. Avoid eating, drinking, or smoking in areas where this chemical is used[2][11]. Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhaling any dust or vapors[2][5].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[2][6]. Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7][11].

b. Spill Response

In the event of a spill, evacuate non-essential personnel from the area.[2] Wearing the appropriate PPE (including respiratory protection), contain the spillage.

  • Solid Spills: Carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal[1].

  • Liquid Spills: Absorb with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.

  • Do not let the product enter drains or waterways[1][9].

c. Disposal Plan
  • Chemical Waste: All waste material containing Ethyl 4-aminopyridazine-3-carboxylate must be treated as hazardous waste. It should be disposed of in accordance with all applicable federal, state, and local regulations.[2] Entrust disposal to a licensed professional waste disposal company.[1][6]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered contaminated. Place it in a sealed, labeled waste container for hazardous waste disposal.[8] Contaminated clothing should be professionally cleaned before reuse.

By adhering to these rigorous guidelines, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • SAFETY DATA SHEET for 4-aminopyridine. MilliporeSigma.
  • Safety Data Sheet for 6-aminopyridazine-3-carboxamide. Enamine.
  • GHS Safety D
  • SAFETY DATA SHEET for 4-Aminopyridine-3-carboxaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET for 3-Aminopyrazole-4-carboxamide Hemisulf
  • SAFETY DATA SHEET for Ethyl 4-amino-1-piperidinecarboxyl
  • SAFETY DATA SHEET for Ethyl 3-Aminopyrazole-4-carboxyl
  • SAFETY DATA SHEET for Ethyl 3-amino-1H-pyrazole-4-carboxyl
  • 4-Amino Pyridine MATERIAL SAFETY D
  • MSDS of Ethyl 4,6-dihydroxypyridazine-3-carboxyl
  • SAFETY DATA SHEET for Ethyl 3-Aminopyrazole-4-carboxyl
  • 4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie.
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